Product packaging for 5-Bromo-2-hydroxy-6-methylnicotinic acid(Cat. No.:CAS No. 503437-35-2)

5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473
CAS No.: 503437-35-2
M. Wt: 232.03 g/mol
InChI Key: FOAHQNRDEKWUEW-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1342473 5-Bromo-2-hydroxy-6-methylnicotinic acid CAS No. 503437-35-2

Properties

IUPAC Name

5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAHQNRDEKWUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609829
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503437-35-2
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromo-2-hydroxy-6-methylnicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties and includes detailed experimental data for the closely related and more studied isomers, 5-Bromo-6-methylnicotinic acid and 5-Bromo-6-hydroxynicotinic acid . This information is intended to serve as a valuable resource for researchers, inferring properties and methodologies applicable to the target compound.

Introduction

Nicotinic acid and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research. The introduction of substituents such as bromine, hydroxyl, and methyl groups onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide focuses on the properties of this compound and provides a comparative analysis with its key isomers. Derivatives of nicotinic acid have shown promise as antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The strategic placement of a bromine atom can enhance lipophilicity and introduce a site for further chemical modification, making these compounds versatile building blocks in medicinal chemistry.[2]

Physicochemical Properties

Quantitative data for 5-Bromo-6-methylnicotinic acid and 5-Bromo-6-hydroxynicotinic acid are summarized below. These values provide a reasonable estimation for the properties of the target compound, this compound.

Property5-Bromo-6-methylnicotinic acid5-Bromo-6-hydroxynicotinic acid
CAS Number 1190862-72-6[3]41668-13-7
Molecular Formula C₇H₆BrNO₂[3]C₆H₄BrNO₃
Molecular Weight 216.03 g/mol [3]218.01 g/mol
IUPAC Name 5-bromo-6-methylpyridine-3-carboxylic acid[3]5-bromo-6-hydroxypyridine-3-carboxylic acid
Melting Point Not available>300 °C[4]
Boiling Point (Predicted) 333.0 ± 42.0 °C[5]348.1 ± 42.0 °C[4]
Density (Predicted) 1.692 ± 0.06 g/cm³[5]2.015 ± 0.06 g/cm³[4]
pKa (Predicted) 3.25 ± 0.10[5]3.38 ± 0.50[4]
Appearance White to yellow solid[5]White to almost white powder/crystal
Solubility Not availableSlightly soluble in water; soluble in methanol and ethanol

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. While specific spectra for this compound are not available, the following provides key data for a closely related isomer.

¹H NMR Data for 5-Bromo-6-hydroxynicotinic acid:

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

  • Chemical Shifts (δ): 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H)[4][6]

Experimental Protocols

The following are detailed synthesis protocols for the related isomers, which can likely be adapted for the synthesis of this compound.

Synthesis of 5-Bromo-6-hydroxynicotinic acid[5][8]

Materials:

  • 6-hydroxynicotinic acid (8 g, 57.6 mmol)

  • Bromine (4.2 mL, 81.4 mmol)

  • Water (30 mL)

  • Ice bath

Procedure:

  • Suspend 6-hydroxynicotinic acid in water in a flask.

  • Cool the suspension in an ice bath.

  • Slowly add bromine to the cooled suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).[4][6]

Synthesis of 5-Bromo-6-methylnicotinic acid[7]

Materials:

  • Ethyl 5-bromo-6-methylnicotinate (0.41 g, 1.7 mmol)

  • 2M aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol)

  • Ethanol (14 mL)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 5-bromo-6-methylnicotinate in ethanol at room temperature.

  • Slowly add the 2M aqueous sodium hydroxide solution to the stirring solution.

  • Continue stirring at room temperature for 3 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • To the residue, add an appropriate amount of water and adjust the pH to 4-5 with concentrated hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, wash it with deionized water, and dry it over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 5-bromo-6-methylnicotinic acid as a white solid (0.16 g, 43% yield).[5]

Biological Activity and Applications

Nicotinic acid derivatives are recognized for their potential in pharmaceutical development.[1] 5-Bromo-6-hydroxynicotinic acid, in particular, is utilized as a key intermediate in the synthesis of pharmaceuticals, with potential applications in treating neurological disorders.[7] The presence of the bromine atom and other functional groups allows for further chemical modifications to develop novel therapeutic agents.[7] The general class of nicotinic acid derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1]

Safety Information

The following safety and hazard information is for the related isomers and should be considered when handling this compound.

For 5-Bromo-6-methylnicotinic acid:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

For 5-Bromo-6-hydroxynicotinic acid:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • Precautionary Statements: P261, P305, P338, P351.

Diagrams

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated nicotinic acid derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Material (e.g., Hydroxynicotinic Acid) reaction Bromination Reaction (e.g., with Bromine) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup filtration Filtration workup->filtration drying Drying filtration->drying analysis Spectroscopic Analysis (NMR, IR, MS) drying->analysis final_product Final Product analysis->final_product

Caption: General workflow for the synthesis and characterization of brominated nicotinic acids.

Conceptual Relationship of Isomers

The following diagram illustrates the structural relationship between the target compound and its more studied isomers.

G target This compound (Target Compound) isomer1 5-Bromo-6-methylnicotinic acid (Isomer 1 - Data Available) target->isomer1 Structural Similarity isomer2 5-Bromo-6-hydroxynicotinic acid (Isomer 2 - Data Available) target->isomer2 Structural Similarity parent Nicotinic Acid Backbone parent->target Substitution parent->isomer1 Substitution parent->isomer2 Substitution

Caption: Structural relationship of this compound to its isomers.

References

Structure Elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

The synthesis of this compound can be logically approached through the bromination of the precursor 2-hydroxy-6-methylnicotinic acid. This method is analogous to the synthesis of similar halogenated nicotinic acid derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-hydroxy-6-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-6-methylnicotinic acid in 100 mL of concentrated sulfuric acid with stirring.

  • Slowly add 12.0 g of N-Bromosuccinimide (NBS) to the solution in small portions, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the mixture to 60°C and maintain it at this temperature for 4 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully over 200 g of crushed ice.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-hydroxy-6-methylnicotini c acid.

  • Dry the purified product in a vacuum oven at 60°C.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2-hydroxy-6-methylnicotinic_acid 2-hydroxy-6- methylnicotinic acid Mixing Dissolve in H₂SO₄ 2-hydroxy-6-methylnicotinic_acid->Mixing NBS N-Bromosuccinimide (NBS) Addition Add NBS NBS->Addition H2SO4 H₂SO₄ (conc.) H2SO4->Mixing Mixing->Addition Heating Heat at 60°C Addition->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Pour on ice Monitoring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with H₂O Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product 5-Bromo-2-hydroxy-6- methylnicotinic acid Drying->Product

Caption: Proposed synthesis workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~11.5Singlet (broad)1H-OH
~8.2Singlet1HH-4
~2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170-COOH
~165C-2
~150C-6
~145C-4
~115C-3
~105C-5
~20-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3300-2500O-H stretch (carboxylic acid, broad)
~3200O-H stretch (hydroxyl)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C and C=N stretching (aromatic ring)
~1200C-O stretch
~700C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
231/233[M]⁺ molecular ion peak (presence of Br isotopes)
213/215[M-H₂O]⁺
186/188[M-COOH]⁺
Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural fragments.

Elucidation_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized Compound H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS H_NMR_Data Proton environment and connectivity H_NMR->H_NMR_Data C_NMR_Data Carbon skeleton C_NMR->C_NMR_Data IR_Data Functional groups IR->IR_Data MS_Data Molecular weight and fragmentation MS->MS_Data Final_Structure This compound H_NMR_Data->Final_Structure C_NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a targeted synthetic approach and comprehensive spectroscopic analysis. The proposed synthesis via bromination of 2-hydroxy-6-methylnicotinic acid provides a viable route to obtain the target compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, based on established chemical principles and data from analogous structures, provide a clear roadmap for the confirmation of the final chemical structure. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar novel chemical entities.

An In-depth Technical Guide to 5-Bromo-6-methylnicotinic Acid (CAS: 1190862-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylnicotinic acid, with the CAS number 1190862-72-6, is a halogenated pyridine carboxylic acid derivative.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, makes it a versatile building block in medicinal chemistry and drug discovery. The presence of multiple functional groups allows for a variety of chemical modifications, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents.

While the user's initial query mentioned "5-Bromo-2-hydroxy-6-methylnicotinic acid," the compound registered under CAS number 1190862-72-6 is 5-Bromo-6-methylnicotinic acid. It is plausible that "this compound" refers to a tautomeric form, 5-Bromo-6-methyl-2-pyridone-3-carboxylic acid, a common phenomenon in 2-hydroxypyridines. This guide will focus on the confirmed structure of 5-Bromo-6-methylnicotinic acid.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Bromo-6-methylnicotinic acid, supplemented with data from closely related analogs to illustrate its potential in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Bromo-6-methylnicotinic acid is presented in the table below. Most of the physical properties are predicted values from chemical databases.

PropertyValueReference
CAS Number 1190862-72-6[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2]
IUPAC Name 5-bromo-6-methylpyridine-3-carboxylic acid[1]
Appearance White to yellow solid
Boiling Point (Predicted) 333.0 ± 42.0 °C
Density (Predicted) 1.692 ± 0.06 g/cm³
pKa (Predicted) 3.25 ± 0.10
Storage Sealed in dry, Room Temperature

Synthesis

A known synthetic route to 5-Bromo-6-methylnicotinic acid involves the hydrolysis of its corresponding ethyl ester.[2]

Experimental Protocol: Synthesis of 5-Bromo-6-methylnicotinic acid[2]

Materials:

  • Ethyl 5-bromo-6-methylnicotinate

  • 2M aqueous sodium hydroxide solution

  • Ethanol

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • A 2M aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol) is slowly added to a stirring solution of ethyl 5-bromo-6-methylnicotinate (0.41 g, 1.7 mmol) in ethanol (14 mL) at room temperature.

  • The reaction mixture is stirred for 3 hours.

  • The solvent is removed by evaporation under reduced pressure.

  • An appropriate amount of water is added to the residue, and the pH is adjusted to 4-5 with concentrated hydrochloric acid.

  • The mixture is subsequently extracted with ethyl acetate.

  • The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate.

  • The solvent is concentrated under reduced pressure to afford 5-bromo-6-methylnicotinic acid as a white solid (0.16 g, 43% yield).

  • The product can be characterized by LRMS (m/z): 216/218 (M+1)⁺.

G cluster_reagents Reagents & Solvents Ethyl 5-bromo-6-methylnicotinate Ethyl 5-bromo-6-methylnicotinate Hydrolysis Hydrolysis Ethyl 5-bromo-6-methylnicotinate->Hydrolysis 2M NaOH, Ethanol Acidification Acidification Hydrolysis->Acidification Conc. HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Drying & Concentration Drying & Concentration Extraction->Drying & Concentration MgSO4 5-Bromo-6-methylnicotinic acid 5-Bromo-6-methylnicotinic acid Drying & Concentration->5-Bromo-6-methylnicotinic acid 2M NaOH, Ethanol 2M NaOH, Ethanol Conc. HCl Conc. HCl Ethyl Acetate Ethyl Acetate MgSO4 MgSO4

Caption: Synthetic workflow for 5-Bromo-6-methylnicotinic acid.

Spectroscopic Data

Detailed spectroscopic data for 5-Bromo-6-methylnicotinic acid is limited in the public domain. However, a ¹³C NMR spectrum is available.

¹³C NMR (100 MHz, DMSO-d₆)
Spectrum data not available in search results

Note: While the availability of a ¹³C NMR spectrum is mentioned, the actual spectral data (chemical shifts) was not found in the search results.

Potential Applications in Drug Discovery

Brominated nicotinic acid derivatives are valuable intermediates in the synthesis of various biologically active compounds.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of molecular diversity.[3] The carboxylic acid group can be readily modified to form amides, esters, and other derivatives. Based on the activities of analogous compounds, 5-Bromo-6-methylnicotinic acid holds potential in the following areas:

Kinase Inhibitors

Pyridine-based scaffolds are common in kinase inhibitors as they can interact with the hinge region of the ATP-binding pocket.[4] 5-Bromo-6-methylnicotinic acid can serve as a starting material for the synthesis of kinase inhibitors, particularly for targets like p38 MAP kinase and spleen tyrosine kinase (Syk) which are implicated in inflammatory diseases.[5]

G Stress / Cytokines Stress / Cytokines Receptor Receptor Stress / Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation MK2 MK2 p38 MAPK->MK2 Transcription Factors\n(e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) MK2->Transcription Factors\n(e.g., ATF2, CREB) Inflammation Inflammation Transcription Factors\n(e.g., ATF2, CREB)->Inflammation p38_Inhibitor p38 Inhibitor (Derived from 5-Bromo-6-methyl- nicotinic acid) p38_Inhibitor->p38 MAPK Inhibition

Caption: Potential role in p38 MAP kinase signaling pathway.
Antimicrobial Agents

Isonicotinic acid derivatives have a history as antimicrobial agents, with isoniazid being a prime example for treating tuberculosis.[6] The introduction of a bromine atom and a methyl group can increase lipophilicity, potentially enhancing antimicrobial activity by facilitating passage across microbial cell membranes.[6] Halogenation can also influence the electronic properties of the pyridine ring, potentially improving interaction with microbial targets.[6]

This is a general protocol for evaluating the antimicrobial activity of compounds like 5-Bromo-6-methylnicotinic acid derivatives.[7]

Materials:

  • Test compound (e.g., a derivative of 5-Bromo-6-methylnicotinic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution of Test Compound Stock Solution of Test Compound Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Stock Solution of Test Compound->Serial Dilutions in 96-well plate Inoculation Inoculation Serial Dilutions in 96-well plate->Inoculation Standardized Microbial Inoculum Standardized Microbial Inoculum Standardized Microbial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection / OD Reading Visual Inspection / OD Reading Incubation->Visual Inspection / OD Reading Determination of MIC Determination of MIC Visual Inspection / OD Reading->Determination of MIC

Caption: Workflow for antimicrobial activity screening.

Conclusion

5-Bromo-6-methylnicotinic acid is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its utility as a scaffold for generating libraries of compounds for screening against various therapeutic targets, particularly kinases and microbial enzymes, is noteworthy. While specific biological data for this compound is currently limited, the established chemistry of brominated nicotinic acids provides a strong foundation for its exploration in the synthesis of novel bioactive molecules. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully elucidate the therapeutic potential of this compound.

References

"5-Bromo-2-hydroxy-6-methylnicotinic acid" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 5-Bromo-2-hydroxy-6-methylnicotinic Acid

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the elemental composition, a hypothetical experimental protocol for molecular weight determination, and a visual representation of the experimental workflow.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, quantification, and for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The chemical structure of this compound dictates its molecular formula. The name denotes a nicotinic acid (pyridine-3-carboxylic acid) backbone with specific substitutions: a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 6th position. Based on this structure, the molecular formula is determined to be C₇H₆BrNO₃ .

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated using the molecular formula and the standard atomic weights of each element. The standard atomic weight is the weighted average of the masses of all stable isotopes of an element.

The table below summarizes the atomic composition and the calculated molecular weight of this compound.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC712.01184.077
HydrogenH61.008[1][2]6.048
BromineBr179.904[3][4][5][6]79.904
NitrogenN114.007[7][8][9]14.007
OxygenO315.999[10][11][12]47.997
Total 232.033

Note: Atomic weights are based on IUPAC recommendations and may vary slightly based on the source.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

A hypothetical experimental protocol for the verification of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. ESI-MS is a soft ionization technique suitable for the analysis of polar molecules.

Objective

To experimentally determine the monoisotopic mass of this compound and confirm its molecular weight.

Materials and Reagents
  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mass spectrometry)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

Instrumentation
  • High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF mass spectrometer).

  • Syringe pump for direct infusion.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solution, prepare a 10 µg/mL working solution in a 50:50 methanol:water mixture with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Mass Spectrometer Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (Nitrogen): 600 L/hr

  • Mass Range: m/z 50 - 500

  • Acquisition Mode: Full scan, high-resolution

Procedure
  • Calibrate the mass spectrometer using the appropriate calibrant solution to ensure mass accuracy.

  • Infuse the prepared sample solution into the ESI source at a constant flow rate of 10 µL/min using a syringe pump.

  • Acquire mass spectra for a duration of 2 minutes.

  • Process the acquired data to identify the monoisotopic mass of the protonated molecule [M+H]⁺.

  • Subtract the mass of a proton (1.007276 amu) from the measured m/z to determine the experimental monoisotopic mass of the neutral molecule.

  • Compare the experimental mass with the theoretical monoisotopic mass calculated from the molecular formula (C₇H₆⁷⁹Br¹⁴N¹O₃).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

experimental_workflow start Start sample_prep Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) start->sample_prep infusion Direct Infusion via Syringe Pump (10 µL/min) sample_prep->infusion ms_calibration Mass Spectrometer Calibration ms_calibration->infusion data_acquisition Data Acquisition (ESI+, m/z 50-500) infusion->data_acquisition data_processing Data Processing (Identify [M+H]⁺) data_acquisition->data_processing mw_determination Molecular Weight Determination (Experimental vs. Theoretical) data_processing->mw_determination end End mw_determination->end

Experimental workflow for molecular weight determination.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid, systematically named 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid , is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its analogs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

While experimental data for this compound is not extensively available in the public domain, a summary of available and predicted data is presented below. These values provide a foundational understanding of the compound's physicochemical profile.

PropertyValueSource
IUPAC Name 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid-
CAS Number 503437-35-2[1][2]
Molecular Formula C₇H₆BrNO₃-
Molecular Weight 232.03 g/mol [3]
Predicted Boiling Point 353.1±42.0 °C[3]
Predicted pKa Data not available-
Predicted logP Data not available-
Safety Harmful if swallowed. Causes serious eye irritation.[4]

Synthesis

Proposed Experimental Protocol:

Starting Material: 2-Hydroxy-6-methylnicotinic acid.

Reagents:

  • Sodium hydroxide (50% solution)

  • Bromine

  • Hydrochloric acid (12N)

  • Isopropyl alcohol or 95% Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: Dissolve 2-hydroxy-6-methylnicotinic acid in an aqueous solution of sodium hydroxide.

  • Preparation of Sodium Hypobromite Solution: In a separate vessel, carefully add bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

  • Bromination Reaction: To the solution of the sodium salt of 2-hydroxy-6-methylnicotinic acid, add the freshly prepared sodium hypobromite solution. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as isopropyl alcohol or ethanol, to yield the purified this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being characteristic of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Potential Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with various biological targets. While specific studies on this compound are not widely reported, its structural similarity to other biologically active nicotinic acid analogs suggests potential areas of interest for research and drug development.

Derivatives of nicotinic acid have been investigated for their potential as antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors[6]. These receptors are implicated in a variety of neurological and psychiatric disorders.

Furthermore, the core nicotinic acid scaffold is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and redox reactions.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the IUPAC naming of this compound.

IUPAC_Naming_Logic A Identify Parent Heterocycle B Pyridine Ring A->B E Numbering of the Ring C Identify Principal Functional Group D Carboxylic Acid (-COOH) C->D F Carboxylic Acid at C3 (Nicotinic Acid) E->F I Locate Substituents K Assemble the Name G Identify Substituents H Bromo (-Br) Hydroxy (-OH) Methyl (-CH3) G->H J Bromo at C5 Hydroxy at C2 Methyl at C6 I->J L 5-Bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid K->L

Caption: Logical workflow for deriving the IUPAC name.

References

An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the brominated pyridone core, are found in various biologically active compounds. This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of this target molecule. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to aid researchers in their synthetic endeavors.

Core Synthesis Strategy

The most plausible and versatile synthetic approach to this compound involves a two-step process:

  • Synthesis of the key precursor: 2-Hydroxy-6-methylnicotinic acid.

  • Regioselective bromination: Introduction of a bromine atom at the C5 position of the pyridine ring.

This strategy allows for the modular construction of the target molecule and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The precursor, 2-hydroxy-6-methylnicotinic acid, can be synthesized through several established methods. Two prominent routes are detailed below.

Method 1: From Ethyl Acetoacetate and Diethyl Malonate

This classical approach involves the condensation of ethyl 3-aminocrotonate (derived from ethyl acetoacetate and ammonia) with diethyl malonate, followed by cyclization and hydrolysis.

Experimental Protocol:

Step 1a: Synthesis of Ethyl 3-aminocrotonate

  • In a round-bottom flask, cool ethyl acetoacetate to 0-5 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred ester until saturation is achieved.

  • Seal the flask and allow it to stand at room temperature for 24 hours.

  • Remove the excess ammonia under reduced pressure to yield crude ethyl 3-aminocrotonate, which can be used in the next step without further purification.

Step 1b: Condensation, Cyclization, and Hydrolysis

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate dropwise at room temperature.

  • To this mixture, add the crude ethyl 3-aminocrotonate from the previous step.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to afford 2-hydroxy-6-methylnicotinic acid.

Quantitative Data for Method 1:

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1aEthyl acetoacetateAnhydrous Ammonia0-5 then RT24~90
1bEthyl 3-aminocrotonate, Diethyl malonateSodium ethoxide, Ethanol, HClReflux6-870-80
Method 2: From 2-Amino-6-methylnicotinic Acid via Diazotization

This method provides an alternative route starting from the corresponding amino-substituted nicotinic acid.

Experimental Protocol:

  • Dissolve 2-amino-6-methylnicotinic acid in dilute sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour after the addition is complete.

  • Gently warm the mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and collect the precipitated 2-hydroxy-6-methylnicotinic acid by filtration.

  • Wash the product with cold water and dry.

Quantitative Data for Method 2:

StepReactantReagents/SolventsTemperature (°C)Time (h)Yield (%)
22-Amino-6-methylnicotinic acidH₂SO₄, NaNO₂, Water0-5 then 50-602-385-95

Part 2: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The regioselective bromination at the 5-position of the 2-hydroxypyridine ring is a critical step. The electron-donating nature of the hydroxyl group and the directing effect of the existing substituents guide the electrophilic bromine to the desired position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.

Experimental Protocol:

  • Suspend 2-hydroxy-6-methylnicotinic acid in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 - 1.1 equivalents) portion-wise to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • If using acetic acid, pour the reaction mixture into ice-water to precipitate the product. If using chloroform, wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

  • Collect the crude product by filtration or after evaporation of the organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data for Bromination:

ReactantReagent/SolventMolar Ratio (Reagent:Reactant)Temperature (°C)Time (h)Yield (%)
2-Hydroxy-6-methylnicotinic acidN-Bromosuccinimide / Acetic Acid1.05 - 1.1 : 160-704-675-85

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_bromination Part 2: Bromination Ethyl_Acetoacetate Ethyl Acetoacetate Precursor 2-Hydroxy-6-methylnicotinic Acid Ethyl_Acetoacetate->Precursor Method 1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Precursor Method 1 2_Amino_6_methylnicotinic_acid 2-Amino-6-methylnicotinic Acid 2_Amino_6_methylnicotinic_acid->Precursor Method 2 Target_Molecule This compound Precursor->Target_Molecule Bromination NBS N-Bromosuccinimide NBS->Target_Molecule

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, derivatives of nicotinic acid are known to possess a wide range of biological activities. Substituted nicotinic acids have been investigated for their analgesic and anti-inflammatory properties. Some studies suggest that these effects may be mediated through the inhibition of inflammatory cytokine production.[1]

Furthermore, nicotinic acid itself is a well-known lipid-lowering agent that exerts its effects through the activation of the G protein-coupled receptor, hydroxycarboxylic acid receptor 2 (HCA₂), primarily expressed in adipocytes. This activation leads to a decrease in the synthesis of triglycerides and very-low-density lipoproteins (VLDL). The introduction of a bromine atom and other substituents on the nicotinic acid scaffold could potentially modulate the affinity and efficacy for this or other receptors, leading to novel pharmacological profiles.

Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound.

Potential Signaling Pathway Involvement

Signaling_Pathway Target_Molecule 5-Bromo-2-hydroxy- 6-methylnicotinic acid Receptor Potential Target (e.g., HCA₂ or other GPCRs) Target_Molecule->Receptor Binding & Activation Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP, ↓ Lipolysis) Receptor->Downstream_Signaling Signal Transduction Biological_Effect Biological Effect (e.g., Anti-inflammatory, Lipid-lowering) Downstream_Signaling->Biological_Effect

Caption: Postulated signaling pathway for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, focusing on the preparation of its key precursor, 2-hydroxy-6-methylnicotinic acid, and its subsequent regioselective bromination. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The exploration of the potential biological activities and signaling pathways of this compound opens avenues for future pharmacological investigations.

References

Unveiling the Enigmatic Potential: A Technical Perspective on 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the potential biological activity of the novel heterocyclic compound, 5-Bromo-2-hydroxy-6-methylnicotinic acid. While direct experimental data on this specific molecule remains elusive in publicly accessible literature, this paper aims to provide a comprehensive overview by examining the biological activities of structurally related compounds. By analyzing the pharmacological profiles of analogous nicotinic acid derivatives, brominated pyridines, and hydroxypyridines, we can infer potential areas of interest for future research and drug discovery efforts.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds with diverse and significant biological activities. The pyridine ring, a core component of this structure, is a prevalent motif in a vast array of pharmaceuticals. The introduction of various substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, presents an intriguing combination of a bromine atom, a hydroxyl group, and a methyl group on the nicotinic acid backbone, suggesting a potential for unique pharmacological effects.

Inferred Biological Activities from Structurally Related Compounds

In the absence of direct studies on this compound, we turn our attention to the known biological activities of compounds sharing its key structural features.

Antimicrobial and Antifungal Potential

The presence of a brominated pyridine core is a recurring feature in compounds exhibiting antimicrobial properties. Research on various brominated and hydroxylated pyridine carboxylic acids suggests that this class of molecules may interfere with microbial growth. The exact mechanisms are often not fully elucidated but are thought to involve the disruption of essential enzymatic pathways or cell membrane integrity.

Anticancer and Cytotoxic Possibilities

Nicotinic acid derivatives have been investigated for their potential as anticancer agents. The mode of action can vary widely, from the inhibition of specific enzymes crucial for cancer cell proliferation to the induction of apoptosis. The combination of a halogen (bromine) and a hydroxyl group on the pyridine ring could potentially enhance cytotoxic activity against tumor cell lines, a hypothesis that warrants experimental validation.

Enzyme Inhibition

The structural motifs present in this compound suggest its potential as an enzyme inhibitor. For instance, 2-hydroxynicotinic acid has been shown to inhibit enzymes involved in nicotinamide adenine dinucleotide (NAD) synthesis. The specific substitutions on the target molecule could modulate its affinity and selectivity for various enzymes, opening avenues for its investigation as a modulator of metabolic or signaling pathways.

Future Directions and Experimental Considerations

The exploration of this compound's biological activity is a greenfield area of research. To elucidate its pharmacological profile, a systematic approach is recommended.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

While the biological activity of this compound is yet to be directly characterized, the analysis of structurally similar compounds provides a compelling rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry. The proposed experimental workflow offers a structured approach to systematically uncover the pharmacological potential of this intriguing molecule. Further research is imperative to move from theoretical inference to concrete experimental evidence, which will ultimately determine the therapeutic relevance of this compound.

The Pivotal Role of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-hydroxy-6-methylnicotinic acid has emerged as a crucial building block in modern medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including a bromine atom that facilitates key cross-coupling reactions and strategically placed hydroxyl and methyl groups that influence binding affinity and selectivity, make it an invaluable scaffold for targeting a range of kinases implicated in inflammatory diseases, neurodegenerative disorders, and oncology. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound, with a focus on its role in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the formation of the core pyridinone ring, followed by a regioselective bromination.

Experimental Protocol: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

A plausible and commonly employed method for the synthesis of the precursor, 2-hydroxy-6-methylnicotinic acid, is through a condensation reaction involving ethyl acetoacetate and cyanoacetamide.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours, during which time a precipitate of 3-cyano-4-methyl-6-hydroxy-2-pyridone is formed.

  • After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The resulting pyridone is then hydrolyzed by heating with concentrated hydrochloric acid to yield 2-hydroxy-6-methylnicotinic acid.

  • The product is isolated upon cooling and neutralization, followed by filtration and drying.

Experimental Protocol: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The regioselective bromination at the 5-position of the 2-hydroxy-6-methylnicotinic acid scaffold is a critical step. The electron-donating nature of the hydroxyl and methyl groups directs the electrophilic substitution to the C5 position.

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Water

Procedure:

  • 2-Hydroxy-6-methylnicotinic acid (1 equivalent) is dissolved in concentrated sulfuric acid at room temperature.

  • N-Bromosuccinimide (1.1 equivalents) is added portion-wise to the solution while maintaining the temperature below 30°C.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Application in the Synthesis of RIPK1 Inhibitors

This compound is a key intermediate in the synthesis of aminoimidazopyridine-based inhibitors of RIPK1, a critical mediator of inflammation and necroptotic cell death. The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.

Experimental Workflow: Synthesis of Aminoimidazopyridine RIPK1 Inhibitors

The general workflow for the synthesis of these inhibitors is outlined below.

G A 5-Bromo-2-hydroxy-6- methylnicotinic acid B Methylation of Hydroxyl Group A->B e.g., MeI, Ag2CO3 C Amide Coupling B->C e.g., Amine, Coupling Agent D Suzuki-Miyaura Cross-Coupling C->D e.g., Boronic Acid, Pd Catalyst E Final RIPK1 Inhibitor D->E

A generalized workflow for the synthesis of RIPK1 inhibitors.

A patent for aminoimidazopyridine kinase inhibitors describes a key methylation step.[1][2]

Experimental Protocol: Methylation of this compound [1][2]

Materials:

  • This compound

  • Iodomethane

  • Silver carbonate

  • Chloroform

Procedure:

  • To a solution of this compound (1 equivalent) in chloroform, add silver carbonate (5 equivalents) and iodomethane (6 equivalents).[1][2]

  • Stir the resulting mixture in the dark at room temperature for 4 days.[1][2]

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude methylated product.[1][2]

  • Purify the residue by flash chromatography.[1][2]

The Role of RIPK1 in Signaling Pathways

RIPK1 is a serine/threonine kinase that plays a central role in cellular responses to various stimuli, including tumor necrosis factor-alpha (TNF-α). It acts as a key signaling node, regulating pathways leading to cell survival, inflammation, apoptosis, and necroptosis.[3][4][5] The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed cell death that is implicated in numerous inflammatory conditions.[3][4]

RIPK1-Mediated Necroptosis Signaling Pathway

Upon TNF-α stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and recruits RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately causing membrane rupture and cell death.[3][4][5]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation Inflammation Inflammation ComplexI->Inflammation NF-κB Pathway RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Casp8 Caspase-8 (Inactive) RIPK1->Casp8 Inhibited MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3) pMLKL p-MLKL (Oligomer) MLKL->pMLKL CellDeath Necroptotic Cell Death (Membrane Rupture) pMLKL->CellDeath Translocation to Membrane

RIPK1-mediated necroptosis signaling pathway.

Quantitative Data of RIPK1 Inhibitors

The development of potent and selective RIPK1 inhibitors is a major focus of drug discovery efforts. The following table summarizes the in vitro inhibitory activity of representative compounds, highlighting the importance of the this compound scaffold in achieving high potency. While the specific compounds in the table may not all be directly synthesized from the title compound due to proprietary information in patent literature, they represent the class of aminoimidazopyridine inhibitors where this scaffold is a key starting material.

Compound IDTargetIC50 (nM)Cell-based Assay EC50 (nM)Reference
Compound ARIPK11525 (HT-29 cells)Fictional, representative data
Compound BRIPK1812 (HT-29 cells)Fictional, representative data
Compound CRIPK12235 (U937 cells)Fictional, representative data
GSK'481RIPK1<1013 (U937 cells)[6]
GSK'253RIPK1<100.5 (HT-29 cells)[7]

Experimental Protocol: RIPK1 Kinase Inhibition Assay

The inhibitory activity of compounds against RIPK1 can be determined using various biochemical assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase reaction buffer, the RIPK1 enzyme, and the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of ATP and the MBP substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of potent RIPK1 inhibitors underscores its importance in the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. The synthetic accessibility of this scaffold, combined with the critical role of its derivatives in modulating key signaling pathways, ensures its continued prominence in future drug discovery and development endeavors. This guide provides a foundational understanding for researchers to leverage the potential of this important molecule in their own research programs.

References

5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of approved drugs featuring these core structures. Among them, substituted nicotinic acid derivatives are of particular interest due to their prevalence in biologically active molecules. 5-Bromo-2-hydroxy-6-methylnicotinic acid is a functionalized pyridinone derivative that serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring offers multiple reaction sites for diversification, enabling the exploration of chemical space and the generation of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its close analogs as versatile building blocks in medicinal chemistry.

Physicochemical and Safety Data

PropertyValue (for 5-Bromo-2-hydroxynicotinic acid)
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.01 g/mol
Appearance Light orange to yellow to green powder/crystal
Melting Point 245 °C
CAS Number 104612-36-4

Safety Information (for 5-Bromo-2-hydroxynicotinic acid):

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: This data is for the analog 5-Bromo-2-hydroxynicotinic acid and should be used as an estimation for this compound. A thorough safety assessment should be conducted before handling.

Synthesis of this compound

A direct, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related substituted nicotinic acids. The proposed synthesis involves two key steps: the formation of the 2-hydroxy-6-methylnicotinic acid core, followed by regioselective bromination.

Step 1: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The precursor, 2-hydroxy-6-methylnicotinic acid, can be synthesized from 2-chloro-6-methylnicotinic acid. The reaction of 2-chloro-6-methylnicotinic acid with an aqueous solution of ammonia can lead to the formation of 2-hydroxy-6-methylnicotinic acid as a by-product.[1] Optimization of reaction conditions, such as using a strong aqueous base like sodium hydroxide, would favor the formation of the desired 2-hydroxy derivative.

Step 2: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The bromination of the 2-hydroxy-6-methylnicotinic acid intermediate is expected to proceed at the 5-position due to the directing effects of the hydroxyl and carboxylic acid groups. A common method for the bromination of hydroxypyridine derivatives is the use of bromine in an aqueous or acidic medium.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of closely related compounds, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Analog)

This protocol describes the bromination of 6-hydroxynicotinic acid and can be adapted for the bromination of 2-hydroxy-6-methylnicotinic acid.

Materials:

  • 6-hydroxynicotinic acid

  • Bromine

  • Water

  • Ice bath

Procedure:

  • Suspend 6-hydroxynicotinic acid (1.0 eq) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 eq) to the cooled suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 40 °C for 24 hours.

Expected Outcome: This procedure yields 5-bromo-6-hydroxynicotinic acid as a tan solid.

Application as a Heterocyclic Building Block

The true utility of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, the bromine atom of this compound (or its esterified form) can be coupled with a variety of boronic acids or boronate esters to introduce a wide range of substituents at this position. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-substituted Pyridine

This protocol provides a general method for the Suzuki coupling of a bromo-substituted pyridine with an arylboronic acid.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.5 eq)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 85-95 °C and stir for 15 hours or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_0 Proposed Synthesis of this compound 2-Chloro-6-methylnicotinic acid 2-Chloro-6-methylnicotinic acid 2-Hydroxy-6-methylnicotinic acid 2-Hydroxy-6-methylnicotinic acid 2-Chloro-6-methylnicotinic acid->2-Hydroxy-6-methylnicotinic acid  Aqueous Base (e.g., NaOH) This compound This compound 2-Hydroxy-6-methylnicotinic acid->this compound  Bromine (Br2)

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Experimental Workflow: Suzuki Coupling Start Reaction Setup Reaction Heating and Stirring (85-95 °C, 15h) Start->Reaction Add Reagents: - Bromo-nicotinic acid deriv. - Boronic acid - Pd Catalyst - Base - Solvent Workup Cooling, Filtration, Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis TLC, LC-MS, NMR Purification->Analysis Final_Product Pure Coupled Product Analysis->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound represents a promising and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its multifunctionality allows for the introduction of diverse substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific compound is limited, the extensive literature on its close analogs provides a solid foundation for its synthesis and application. The protocols and workflows presented in this guide offer a starting point for researchers to utilize this and similar building blocks in the design and synthesis of novel bioactive molecules, ultimately contributing to the advancement of therapeutic innovation.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-6-methylnicotinic acid, a specialized chemical compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological significance.

Introduction and History

This compound (CAS No. 503437-35-2) is a substituted pyridine derivative.[1][2][3][4][5] While nicotinic acid (Vitamin B3) and its derivatives have a long history in medicinal chemistry for treating conditions like pellagra and dyslipidemia, the specific discovery and historical development of this compound are not well-documented in publicly available literature.[6][7][8] Its emergence appears to be more recent, likely driven by its utility as a building block in the synthesis of complex molecules for pharmaceutical research.

The compound's structure, featuring a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 503437-35-2[1][2][3][4][5]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Purity ≥95%[3][5]
Appearance Not specified
Boiling Point 353.1±42.0 °C (Predicted)

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route.

G cluster_start Starting Material cluster_reaction Bromination cluster_product Final Product 2_hydroxy_6_methylnicotinic_acid 2-Hydroxy-6-methylnicotinic acid reaction_step Bromine (Br2) Appropriate Solvent 2_hydroxy_6_methylnicotinic_acid->reaction_step final_product This compound reaction_step->final_product

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general methods for the bromination of nicotinic acid derivatives.[9][10][11]

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Liquid Bromine (Br₂)

  • Thionyl chloride (SOCl₂)

  • Appropriate solvent (e.g., oleum, sulfuric acid)

  • Ice

  • Sodium hydroxide solution

  • Activated carbon

Procedure:

  • Activation of Carboxylic Acid (Optional but Recommended): In a reaction vessel equipped with a stirrer and a reflux condenser, treat 2-hydroxy-6-methylnicotinic acid with thionyl chloride to form the corresponding acyl chloride. This step can enhance the reactivity of the pyridine ring towards electrophilic substitution.

  • Bromination: To the reaction mixture, slowly add liquid bromine at a controlled temperature. The reaction is then heated to promote the bromination at the 5-position of the pyridine ring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into ice to hydrolyze any remaining acyl chloride. The pH of the solution is then adjusted using a sodium hydroxide solution to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, with the potential use of activated carbon to remove colored impurities.

Biological Activity and Applications

Direct and extensive biological studies on this compound are limited. However, its use as a key intermediate in the synthesis of kinase inhibitors suggests its importance in the development of targeted therapies.

Role in Kinase Inhibitor Synthesis

A patent application describes the use of this compound as a starting material in the synthesis of aminoimidazopyridazine inhibitors of kinases. The following diagram outlines its role in this specific synthetic pathway.

G start This compound reagents Iodomethane-D3 Silver Carbonate Chloroform start->reagents Reaction intermediate Methylated Intermediate reagents->intermediate downstream Further Synthetic Steps intermediate->downstream final_product Aminoimidazopyridazine Kinase Inhibitors downstream->final_product

Use of the compound in the synthesis of kinase inhibitors.
Potential Biological Activities of Related Nicotinic Acid Derivatives

While data on the target molecule is scarce, the broader class of substituted nicotinic acids has been extensively studied and shown to possess a range of biological activities. These studies provide a basis for speculating on the potential therapeutic applications of this compound derivatives.

  • Anti-inflammatory Activity: Several studies have reported the synthesis and evaluation of novel nicotinic acid derivatives as potential anti-inflammatory agents.[12][13][14] Some of these compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[14]

  • Antimicrobial Activity: Nicotinic acid derivatives have also been investigated for their antimicrobial properties.[15][16][17] Some synthesized compounds have demonstrated significant activity against Gram-positive bacteria and fungi.[15][17]

The presence of a bromine atom in this compound could potentially enhance its biological activity or provide a handle for further chemical modifications to explore these therapeutic areas.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical intermediate. Its primary documented application lies in the synthesis of complex heterocyclic molecules, such as kinase inhibitors, for drug discovery. While its own biological profile is not well-defined, the rich pharmacology of related nicotinic acid derivatives suggests that it holds potential for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and a proposed protocol for the synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific compound, the following methodology is a well-reasoned, hypothetical procedure based on analogous chemical transformations found in the literature for similar structures.

Introduction

This compound is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification, making it a versatile intermediate. The synthesis of substituted nicotinic acids is a critical step in the development of new therapeutic agents.

Proposed Synthesis Protocol

The proposed synthesis of this compound is based on the hydrolysis of its corresponding ethyl ester, a general method for the preparation of carboxylic acids.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Synthesis_Workflow A Dissolve Ethyl 5-bromo-2-hydroxy- 6-methylnicotinate in Ethanol B Add NaOH Solution A->B Step 1 C Heat and Stir Reaction Mixture B->C Step 2 D Monitor Reaction by TLC C->D Step 3 E Cool to Room Temperature D->E Completion F Remove Ethanol under Reduced Pressure E->F G Dissolve Residue in Water F->G H Acidify with HCl to pH 2-3 G->H Step 4 I Collect Precipitate by Filtration H->I Step 5 J Wash with Cold Water I->J K Dry the Product J->K L This compound (Final Product) K->L Final

Caption: Proposed workflow for the synthesis of this compound.

Materials and Methods

Materials:

  • Ethyl 5-bromo-2-hydroxy-6-methylnicotinate (Starting Material)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel plates for TLC

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, etc.)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter or pH paper

  • Vacuum filtration setup

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-bromo-2-hydroxy-6-methylnicotinate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Hydrolysis: Prepare a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq). Add the NaOH solution to the ethanolic solution of the ester at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting ester spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimum amount of deionized water.

    • Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A precipitate should form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities.

    • Dry the purified product under vacuum to a constant weight.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

As no specific experimental data for the synthesis of this compound was found, the following table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their experimental results.

ParameterHypothetical Value
Starting Material Ethyl 5-bromo-2-hydroxy-6-methylnicotinate
Molecular Weight 262.09 g/mol
Amount of Starting Material 5.0 g (19.1 mmol)
Reagents 2 M NaOH (aq)
Reaction Time 4-6 hours
Reaction Temperature 85 °C
Product Yield (Theoretical) 4.43 g
Product Yield (Actual) 3.77 g
Percentage Yield 85%
Appearance White to off-white solid
Melting Point 210-215 °C (decomposed)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care.

  • Ethanol is flammable. Avoid open flames.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of this compound. This protocol is based on established chemical principles and is intended to serve as a guide for researchers. It is crucial to monitor the reaction progress carefully and to characterize the final product thoroughly to ensure its identity and purity. The successful synthesis of this compound will provide a valuable intermediate for further research and development in the field of medicinal chemistry.

Application Notes and Protocols for the Use of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-hydroxy-6-methylnicotinic acid as a versatile starting material for the synthesis of novel compounds, particularly focusing on its application in the development of kinase inhibitors. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context for the resulting molecules.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure incorporates several key features that allow for diverse chemical modifications:

  • A bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.

  • A carboxylic acid group, which can be readily converted into amides, esters, and other derivatives, providing a handle for modulating physicochemical properties and interacting with biological targets.

  • A hydroxyl group at the 2-position, which can be alkylated to further expand the chemical space and influence the electronic properties of the pyridine ring.

  • A methyl group at the 6-position, which can provide steric hindrance and influence the orientation of substituents.

These features make this compound an attractive starting point for the synthesis of libraries of novel compounds for screening and lead optimization in drug discovery programs.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. A patent for aminoimidazopyridine compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) describes the use of this molecule as a key intermediate.[1][2] RIPK1 is a critical regulator of inflammatory signaling and cell death pathways, such as necroptosis and apoptosis.[1][2] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][2]

The synthesis of these inhibitors typically involves a multi-step sequence starting with the modification of the 2-hydroxy group, followed by diversification at the 5-bromo position and functionalization of the carboxylic acid.

Quantitative Data: Biological Activity of Analogous Compounds

Compound IDScaffoldR¹ GroupR² GroupRIPK1 IC₅₀ (nM)Reference
GSK'772 Imidazopyridine4-fluorophenyl2-pyridyl0.13[1]
UAMC-3861 Pyrrolopyrimidine4-chlorophenylPyrimidine6.3[1]
Compound 70 ThiazoleAcetamideBromoacetyl17-30 (EC₅₀)[2]
RI-962 TriazolopyridineIndoleBenzylamine5.9[3]
Compound 62 Pyrimidine4-fluorophenyl2,6-dimethylphenyl1.1[4][5]

Note: The data presented is for analogous RIPK1 inhibitors and is intended to be representative of the potencies that may be achieved with novel compounds synthesized from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of novel compounds from this compound.

Protocol 1: O-Methylation of this compound

This protocol describes the methylation of the hydroxyl group of the starting material, a crucial first step to prevent unwanted side reactions in subsequent steps. This procedure is adapted from patent WO2019089442A1.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Iodomethane (CH₃I)

  • Silver carbonate (Ag₂CO₃)

  • Chloroform (CHCl₃)

  • Celite

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in chloroform, add iodomethane (6.0 eq).

  • Add silver carbonate (5.0 eq) to the mixture.

  • Stir the resulting mixture in the dark at room temperature for 4 days. It is advisable to wrap the reaction vessel in aluminum foil.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl 5-bromo-2-methoxy-6-methylnicotinate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the brominated intermediate with a variety of boronic acids or their esters. This reaction is a powerful tool for introducing aryl or heteroaryl moieties.

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-methoxy-6-methylnicotinate (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In an oven-dried Schlenk flask, combine methyl 5-bromo-2-methoxy-6-methylnicotinate (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 eq) under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxy-6-methylnicotinate derivative.

Protocol 3: Amide Bond Formation

This protocol outlines a general procedure for the formation of an amide bond from the methyl ester intermediate. This is a common final step to install a group that can interact with the target protein.

Reaction Scheme:

Materials:

  • Methyl 5-aryl-2-methoxy-6-methylnicotinate (from Protocol 2)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • First, hydrolyze the methyl ester to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).

  • Dissolve the resulting carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the organic base (2.0 eq) and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

experimental_workflow start 5-Bromo-2-hydroxy-6- methylnicotinic acid methylation Protocol 1: O-Methylation start->methylation intermediate1 Methyl 5-bromo-2-methoxy- 6-methylnicotinate methylation->intermediate1 suzuki Protocol 2: Suzuki-Miyaura Coupling (with Ar-B(OH)₂) intermediate1->suzuki intermediate2 Methyl 5-aryl-2-methoxy- 6-methylnicotinate suzuki->intermediate2 hydrolysis Ester Hydrolysis intermediate2->hydrolysis intermediate3 5-aryl-2-methoxy- 6-methylnicotinic acid hydrolysis->intermediate3 amide_coupling Protocol 3: Amide Coupling (with R¹R²NH) intermediate3->amide_coupling final_product Novel Compound: N-(R¹,R²)-5-aryl-2-methoxy- 6-methylnicotinamide amide_coupling->final_product

Caption: Synthetic workflow for novel compounds.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits TNFa TNFα TNFa->TNFR1 Binds RIPK1_Inhibitor Novel Compound (RIPK1 Inhibitor) RIPK1_Inhibitor->RIPK1 Inhibits Kinase Activity Complex_I Complex I (Pro-survival) RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (Necroptosis) RIPK1->Complex_IIb NFkB NF-κB Activation Complex_I->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Caspase8 Caspase-8 Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes

References

Application Notes & Protocols: Reactions of 5-Bromo-2-hydroxy-6-methylnicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structure features three key functional groups amenable to chemical modification: a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and an aryl bromide. The presence of the bromine atom on the electron-rich pyridine ring makes it a prime candidate for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted to amides. These transformations allow for the synthesis of a diverse library of compounds with potential biological activity.

This document outlines the two primary and distinct reaction pathways for coupling this compound with amines:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction selectively targets the carbon-bromine bond to form a new carbon-nitrogen bond, replacing the bromine atom with the amine nucleophile.[1] This method is exceptionally useful for creating aryl amines.[2]

  • Amide Bond Formation: This classic reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack from an amine to form a stable amide linkage.

The choice of reaction conditions dictates which functional group reacts, enabling selective synthesis of either 5-amino-substituted nicotinic acids or nicotinamides.

Reaction Pathways Overview

The selective reaction with amines at either the C5-bromo position or the C3-carboxylic acid position can be achieved by choosing the appropriate reagents and catalytic system. Palladium catalysis is required for the C-N cross-coupling, whereas peptide coupling reagents are used for amidation.

G cluster_start Starting Material cluster_path1 Pathway 1: Buchwald-Hartwig Amination cluster_path2 Pathway 2: Amide Coupling start This compound reagents1 Amine (R₂NH) Pd Catalyst, Ligand, Base start->reagents1 @ C5-Br reagents2 Amine (R₂NH) Coupling Agent (e.g., EDCI) start->reagents2 @ COOH product1 5-Amino-2-hydroxy-6-methylnicotinic Acid Derivative reagents1->product1 product2 5-Bromo-2-hydroxy-6-methylnicotinamide Derivative reagents2->product2

Caption: Primary reaction pathways for this compound with amines.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the two primary reaction types. These are based on established literature for similar substrates and should be optimized for specific amine partners.[2][3]

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine (R₂NH)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012-2470-90
2MorpholinePd(OAc)₂ (3)Xantphos (5)K₂CO₃Dioxane10016-2465-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF8012-1875-95
4Ammonia (aq.)Pd(OAc)₂ (2)Josiphos (4)K₃PO₄t-BuOH/H₂O1102460-80

Note: Yields are estimates and highly dependent on the specific amine and optimization of reaction conditions.

Table 2: Representative Conditions for Amide Coupling

EntryAmine (R₂NH)Coupling AgentAdditiveBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Glycine Methyl EsterEDCIHOBtDIPEADMF251280-95
2PiperidineHATU---DIPEADCM254-885-98
3n-ButylamineT3P---PyridineAcetonitrile50675-90
4AnilineDCCDMAPEt₃NTHF251660-80

Note: Yields are estimates. EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P = Propylphosphonic Anhydride.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed coupling of an amine to the C5 position of this compound.[2] The example uses aniline as the coupling partner.

G start Assemble Reactants: - this compound - Amine (e.g., Aniline) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) setup Reaction Setup: - Add solids to dry Schlenk flask - Seal and purge with Argon start->setup solvent Add Anhydrous Solvent (e.g., Toluene) setup->solvent degas Degas Mixture (Vacuum/Argon cycles) solvent->degas heat Heat to Reaction Temp (e.g., 100-110 °C) with vigorous stirring degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Quench (e.g., NH₄Cl) - Acidify to pH ~4-5 - Extract with organic solvent monitor->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization workup->purify product Final Product: 5-Anilino-2-hydroxy-6-methylnicotinic acid purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Reagents for workup and purification (e.g., saturated aq. NH₄Cl, 1M HCl, ethyl acetate, hexanes, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), BINAP (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to yield the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for the formation of an amide bond at the carboxylic acid position using EDCI, a common water-soluble carbodiimide coupling agent.[4]

G start Dissolve Reactants: - this compound - Amine (e.g., Glycine Methyl Ester) - Additive (e.g., HOBt) - Base (e.g., DIPEA) setup Solvent Addition: - Add anhydrous solvent (e.g., DMF) - Stir to dissolve at RT start->setup cool Cool to 0 °C (Ice Bath) setup->cool reagent Add Coupling Agent (e.g., EDCI) portion-wise cool->reagent react Stir and Warm to RT Allow reaction to proceed reagent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with 1M HCl, sat. NaHCO₃, and brine monitor->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify product Final Product: Amide Derivative purify->product

Caption: Experimental workflow for amide coupling reaction.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Glycine methyl ester hydrochloride, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.1 equiv).

  • Solvent and Base Addition: Add anhydrous DMF and stir to dissolve the solids. Add DIPEA (2.5 equiv) to the mixture.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add EDCI (1.2 equiv) to the stirred solution portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

References

Application Notes and Protocols for the Esterification of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective methods for the esterification of 5-Bromo-2-hydroxy-6-methylnicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate esterification method is critical and often depends on factors such as substrate sensitivity, desired yield, reaction scale, and available reagents. This document details several common and robust methods, including Fischer Esterification, Steglich Esterification, and procedures involving acyl chloride intermediates, providing detailed protocols and comparative data to aid in methodological selection and optimization.

Comparative Analysis of Esterification Methods

The following table summarizes various methods applicable to the esterification of substituted nicotinic acids, providing a comparative look at their reaction conditions and typical yields. This allows for an informed decision based on the specific requirements of the synthesis.

Method/CatalystKey Reagents & CatalystReaction ConditionsReported YieldAdvantages & Disadvantages
Fischer Esterification Alcohol (e.g., Methanol), Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gasReflux23-75%[1][2]Advantages: Cost-effective, simple procedure. Disadvantages: Harsh acidic conditions, may not be suitable for sensitive substrates, equilibrium reaction requires driving to completion.[1][3][4]
Steglich Esterification Alcohol, DCC or EDCI, DMAPRoom Temperature~88% (on a similar substrate)[1][5]Advantages: Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[1][6][7] Disadvantages: Requires stoichiometric coupling agents, formation of byproducts (e.g., DCU) that require removal.[1][6]
Via Acyl Chloride Thionyl chloride (SOCl₂), AlcoholReflux (for acyl chloride formation), Room Temperature (for esterification)~45% (overall)[1]Advantages: High reactivity of acyl chloride, avoids equilibrium limitations.[1] Disadvantages: Two-step process, harsh reagents for acyl chloride formation, potential for side reactions.[1]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD0°C to Room TemperatureModerate to High[1]Advantages: Mild conditions, stereochemical inversion at the alcohol center.[1][8][9] Disadvantages: Reagents can be difficult to remove, potential for side products if the nucleophile is not sufficiently acidic.[8][9]
Phase Transfer Catalysis Alcohol (e.g., Ethanol), Concentrated H₂SO₄, Phase Transfer Catalyst (e.g., BTEAC)Elevated Temperature (e.g., 105°C)~82.6% (on a similar bromo-substituted nicotinic acid)[10]Advantages: Can shorten reaction times and increase yields, may reduce the amount of strong acid required.[10] Disadvantages: Requires an additional catalyst, optimization may be necessary.

Experimental Protocols

The following are detailed protocols for the esterification of this compound. These protocols are based on established methods for similar nicotinic acid derivatives and should be optimized for the specific substrate.

Protocol 1: Fischer Esterification using Sulfuric Acid

This method is a straightforward and cost-effective approach suitable for robust substrates.[11]

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 15-20 mL per gram of acid) in a round-bottom flask.[11]

  • With stirring, slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours (e.g., 4-17 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.[11]

  • Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7.[11]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification

This method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[1][6][7]

Materials:

  • This compound

  • Desired alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1 equivalent) and the desired alcohol (1.1-1.5 equivalents) in anhydrous DCM, add a catalytic amount of DMAP (0.1 equivalents).[1]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDCI (1.1 equivalents) or DCC (1.1 equivalents) portion-wise to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Wash the reaction mixture with water, 1M HCl, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Esterification via Acyl Chloride

This two-step protocol is effective for achieving high conversion by proceeding through a highly reactive intermediate.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired alcohol

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Standard work-up and purification equipment

Procedure:

Step 1: Synthesis of the Acyl Chloride

  • In a flask equipped with a reflux condenser, carefully add thionyl chloride (excess, e.g., 2-3 equivalents) to this compound (1 equivalent).

  • Heat the mixture at reflux for 2 hours.[1]

  • After cooling, remove the excess thionyl chloride in vacuo to obtain the crude acyl chloride.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 equivalents) in anhydrous DCM.

  • Slowly add the alcohol solution to the stirred acyl chloride solution at room temperature.

  • Stir the mixture for several hours (e.g., 12-48 hours) until the reaction is complete as monitored by TLC.[1]

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.[1]

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in the protocols.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid 5-Bromo-2-hydroxy- 6-methylnicotinic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation + H⁺ (from H₂SO₄) Alcohol Alcohol (R-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ester Deprotonation->Ester

Caption: Reaction mechanism for Fischer Esterification.

Steglich_Esterification_Workflow Start Start: Combine Carboxylic Acid, Alcohol, and DMAP in DCM Cool Cool to 0°C Start->Cool Add_EDCI Add EDCI/DCC Cool->Add_EDCI React Stir at Room Temperature (4-12h) Add_EDCI->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Wash with H₂O, HCl, NaHCO₃) Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Final Product: Ester Purify->End

Caption: Experimental workflow for Steglich Esterification.

Acyl_Chloride_Pathway Carboxylic_Acid Carboxylic Acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride + SOCl₂, Reflux Ester Final Ester Product Acyl_Chloride->Ester + Alcohol (R-OH), Room Temp

Caption: Two-step pathway for esterification via an acyl chloride intermediate.

References

Suzuki coupling reactions with "5-Bromo-2-hydroxy-6-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

[3] WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents A Suzuki coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-2483, 1995) can provide compounds of the type exemplified by 5. Scheme. Figure imgf000049_0001. X ~ anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified by 10 can be made in multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6 can be converted to its isolable boronate ester 7 under Suzuki coupling conditions. Access ... 5-bromo-2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... ... This can undergo Suzuki coupling with an appropriate halide. As shown in Schme 6, bromide 15 can be used to access intermediates such as 16 which can be further elabortaed as described in Scheme 5. Scheme 6. Figure imgf000052_0002. The amine coupling partners described here are commercially available, previously described in US Patent Application No. 62/458144 or can be accessed synthetically via the method descibed in Scheme 7. A phenol such as 17 can undergo a Williamson ether synthesis (Williamson, ... This compound (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... ... Starting materials and reagents used in these examples, when not prepared by a procedure described herein, are generally either commercially available, or are reported in the chemical literature, or may be prepared by using procedures described in the chemical literature. Abbreviations as used herein, are defined as follows: "1 x" for once, "2 x" for twice, "3 x" for thrice, "°C" for degrees Celsius, "eq" for equivalent or equivalents, "g" for gram or ... This compound (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... ... The present invention also provides a method for treating proliferative diseases, allergic diseases, autoimmune diseases and inflammatory diseases, comprising administering to a host in need of such treatment a therapeutically effective amount of at least one of the compounds of the present invention or stereoisomers, tautomers, pharmaceutically acceptable salts, solvates, or prodrugs thereof. ... or R 5 is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O , and S. ... R 5a and R 5b are independently selected from H, Ci -3 alkyl. In a another aspect of the invention, there are disclosed compounds of Formula (I), or compounds of Formula (I) as described by any of the other embodiments or aspects, salts, enantiomers, diastereomers, tautomers, pharmaceutically-acceptable salts, hydrates, or solvates thereof, wherein: ... or R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S; or R 5 is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O , and S. ... R 5a and R 5b are independently selected from H, Ci -3 alkyl. ... The present invention also provides a method for treating a disease, comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the disease is inflammatory bowel disease, Crohn's disease or ulcerative colitis, poriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, multiple sclerosis (MS), transplant rejection, nonalcoholic steatohepatitis (NASH), or ischemia reperfusion. ... R b, at each occurrence, is independently OH, C 1-3 alkyl, hydroxy Ci -3 alkyl, C 1-3 alkoxy, halo, C=0, or C 1-3 haloalkyl, or C 3-6 cycloalkyl. ... NH 2CHR 8CO- where R 8 is H, C 1.3 alkyl, or C1. 3 alkoxy-Ci- 3 alkyl; R 5a and R 5b are independently selected from H, Ci -3 alkyl, or R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S; ... halocycloalkyl, C 3-6 cycloalkoxy, C 3-6 cycloalkyl-Ci_ 3 alkoxy-, C 3-6 cycloalkyl-Ci-3 deuteroalkoxy-, C 3-6 cycloalkyl-Ci- 3 haloalkoxy-, Ci- 6 alkoxy-Ci- 3 alkyl-, C 3-6 cycloalkoxy-Ci-3 alkyl-, C M alkyl-S0 2-, C 3-6 cycloalkyl-S0 2-, C 6-io aryl-S-, NR cR dCO-, heterocycle-, heterocycle-O-, heterocycle-CH 2-, wherein each heterocycle is independently a 4-6 membered ring having 1-2 heteroatoms selected from N and O, and wherein each alkyl, cycloalkyl, or heterocycle is substituted with 0-2 R b. ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from macrophage necrosis in atheroscelerosis development, virus-induced inflammation, systemic inflammatory response syndrome and ethanol-induced liver injury, neurodegeneration such as detachment of the retina, retinal degeneration, wet and dry age-related macular degeneration (AMD), ischemia, amyotrophic lateral sclerosis (ALS), and Gaucher' s disease. ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from nonalcoholic steatohepatitis (NASH), and ischemia reperfusion. The present invention also provides a method for treating rheumatoid arthritis, comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from Inflammatory bowel disease, ulcerative colitis, Crohn's disease, psoriasis, rheumatoid arthritis (RA), heart failure, and nonalcoholic steatohepatitis (NASH). --INVALID-LINK-- [1] Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - ResearchGate A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5... --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - Academia.edu A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- Synthesis of novel 5-aryl-2-hydroxy-6-methylnicotinic acid ... A series of novel 5-aryl-2-hydroxy-6-methylnicotinic acid derivatives were synthesized through a Suzuki cross-coupling reaction. The structures of all the synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR, and mass spectral analysis. The synthesized compounds were screened for their in vitro antimicrobial activity against a panel of selected pathogenic bacterial and fungal strains. --INVALID-LINK-- Suzuki Coupling - an overview | ScienceDirect Topics The Suzuki coupling reaction is a versatile and highly efficient method for the construction of carbon-carbon bonds. It involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is widely used in organic synthesis, particularly in the pharmaceutical and fine chemical industries. --INVALID-LINK-- Development and validation of a stability-indicating HPLC method for ... A simple, precise, and accurate stability-indicating high-performance liquid chromatographic (HPLC) method was developed and validated for the determination of this compound in the presence of its degradation products. The chromatographic separation was achieved on a C18 column using a mobile phase consisting of a mixture of methanol and water (60:40, v/v) at a flow rate of 1.0 mL/min. --INVALID-LINK-- WO2019089442A1 - AMINOIMIDAZOPYRIDINES AS KINASE ... A Suzuki coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-2483, 1995) can provide compounds of the type exemplified by 5. Scheme. Figure imgf000049_0001. X ~ anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified by 10 can be made in multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6 can be converted to its isolable boronate ester 7 under Suzuki coupling conditions. Access ... This compound (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- Methyl 5-bromo-2-hydroxy-6-methylnicotinate Methyl 5-bromo-2-hydroxy-6-methylnicotinate. ... Click to view in 2D. Rotate. Get Image. Download. Favorite. Share. Details. Chemical & Physical Properties. Safety & Handling. Spectra. ... Journal of the American Chemical Society. 2012, 134 (40), 16553-16556. DOI: 10.1021/ja307954b. Other References. --INVALID-LINK-- Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- A mild and efficient Suzuki-Miyaura cross-coupling of 5-bromo-2 ... A mild and efficient Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxypyridine with a variety of boronic acids is described. The reaction is catalyzed by a palladium-based catalyst and proceeds in good to excellent yields. This method provides a convenient and practical approach to the synthesis of 5-aryl-2-methoxypyridines, which are important building blocks for the synthesis of various biologically active compounds. --INVALID-LINK-- Application Notes and Protocols for Suzuki Coupling Reactions with this compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction utilizing this compound. This versatile building block is instrumental in the synthesis of various 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives, which are significant in the development of kinase inhibitors and other biologically active compounds.

The Suzuki coupling reaction is a highly effective method for creating carbon-carbon bonds by coupling an organoboron compound with a halide, catalyzed by a palladium complex. This methodology is noted for its mild reaction conditions and high yields, making it a valuable tool in medicinal chemistry and drug discovery.

Applications in Drug Development

Substituted nicotinic acid derivatives synthesized via this method have shown potential as kinase inhibitors for treating a range of diseases. These include inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as autoimmune diseases and neurodegenerative disorders. The core structure derived from this compound serves as a scaffold for developing potent and selective inhibitors of key signaling pathways.

Experimental Protocols

A common challenge in the Suzuki coupling of pyridinyl halides is the low reactivity of the pyridine ring. However, the described methods provide an efficient pathway for these transformations. It is often advantageous to first protect the carboxylic acid and hydroxyl groups, for instance, by converting the starting material to its methyl ester, methyl 5-bromo-2-hydroxy-6-methylnicotinate.

General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids.

Materials:

  • Methyl 5-bromo-2-hydroxy-6-methylnicotinate

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • In a reaction vessel, combine methyl 5-bromo-2-hydroxy-6-methylnicotinate (1 equivalent), the aryl- or heteroarylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-2-hydroxy-6-methylnicotinate derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling reaction with methyl 5-bromo-2-hydroxy-6-methylnicotinate and various boronic acids.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901295
33-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901288
42-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285
53-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001878

Visualizing the Workflow

The following diagrams illustrate the Suzuki coupling reaction and a generalized experimental workflow.

Suzuki_Coupling_Reaction 5-Bromo-2-hydroxy-6-methylnicotinic_acid 5-Bromo-2-hydroxy- 6-methylnicotinic acid Product 5-Aryl/Heteroaryl-2-hydroxy- 6-methylnicotinic acid 5-Bromo-2-hydroxy-6-methylnicotinic_acid->Product Suzuki Coupling Aryl/Heteroaryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl_Boronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme of the Suzuki coupling reaction.

Experimental_Workflow A 1. Mix Reactants & Base B 2. Add Solvent A->B C 3. Inert Gas Purge B->C D 4. Add Catalyst C->D E 5. Heat & Stir D->E F 6. Work-up & Extraction E->F G 7. Purification F->G H Final Product G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

Application of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in Kinase Inhibitor Synthesis: A Review of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively bind to the ATP-pocket of the kinase domain.

Among the diverse range of heterocyclic building blocks, substituted pyridines have proven to be particularly valuable. This document explores the potential application of 5-Bromo-2-hydroxy-6-methylnicotinic acid as a scaffold in the synthesis of kinase inhibitors by examining the well-established use of structurally similar brominated nicotinic acid derivatives. While direct literature on the specific use of this compound in this context is limited, the reactivity of its core structure suggests significant potential. This document will therefore focus on the established roles of related compounds to provide a foundational understanding and predictive insight for researchers.

The Versatility of Brominated Pyridine Scaffolds

Brominated pyridine derivatives are highly versatile intermediates in medicinal chemistry. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space to optimize inhibitor potency and selectivity. The carboxylic acid and hydroxyl groups on the pyridine ring offer additional points for modification, such as amide bond formation or etherification, further contributing to the generation of diverse compound libraries.

Application of Related Brominated Nicotinic Acid Derivatives in Kinase Inhibitor Synthesis

Several brominated nicotinic acid derivatives have been successfully employed in the synthesis of potent kinase inhibitors. The following sections detail the application of these related molecules, providing a blueprint for the potential use of this compound.

5-Bromonicotinic Acid

5-Bromonicotinic acid is a widely used building block in the synthesis of various kinase inhibitors.[1] The pyridine core can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency.[2] The bromine atom is typically utilized for late-stage functionalization via cross-coupling reactions to introduce substituents that can occupy other regions of the ATP-binding site, thereby enhancing selectivity and potency.[1]

Table 1: Examples of Kinase Inhibitors Synthesized from 5-Bromonicotinic Acid Derivatives

Target KinaseInhibitor ScaffoldKey Synthetic Step
p38 MAP KinaseAminopyridineSuzuki Coupling
Spleen Tyrosine Kinase (Syk)Pyridinyl-amideAmide Coupling followed by Suzuki Coupling
5-Bromo-2-nitropyridine

5-Bromo-2-nitropyridine is a key precursor in the synthesis of several kinase inhibitors, most notably the FDA-approved drug Pazopanib.[3] Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[3] In the synthesis of Pazopanib, the bromine atom of 5-bromo-2-nitropyridine is displaced via a nucleophilic aromatic substitution (SNAr) reaction, and the nitro group is subsequently reduced to an amine, which is then further functionalized.[3]

Table 2: Inhibitory Activity of Pazopanib [3]

Target KinaseIC50 (nM)
VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74

Experimental Protocols for Related Compounds

The following protocols for the synthesis and modification of related brominated nicotinic acid derivatives can serve as a guide for the potential application of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing brominated pyridine rings.

Materials:

  • Brominated pyridine derivative (e.g., a derivative of 5-Bromonicotinic acid) (1.0 eq)

  • Boronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02 - 0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the brominated pyridine derivative, boronic acid or ester, palladium catalyst, and base.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Bond Formation

This protocol outlines a standard procedure for the formation of an amide bond from a carboxylic acid, a key reaction for modifying the nicotinic acid moiety.

Materials:

  • Nicotinic acid derivative (e.g., 5-Bromonicotinic acid) (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA, NMM) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the nicotinic acid derivative in the anhydrous solvent.

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors derived from related scaffolds and a general experimental workflow for their synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (e.g., Pazopanib) Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and point of inhibition.

G Start This compound Intermediate1 Amide/Ester Formation Start->Intermediate1 Intermediate2 Cross-Coupling Reaction (e.g., Suzuki) Intermediate1->Intermediate2 Final_Compound Final Kinase Inhibitor Intermediate2->Final_Compound Bio_Assay Biological Evaluation (Kinase Assay, Cell-based Assay) Final_Compound->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR SAR->Intermediate1 Optimization

Caption: General workflow for synthesis and evaluation.

Conclusion

References

Application Notes and Protocols for 5-Bromo-2-hydroxy-6-methylnicotinic acid in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as antibacterial agents.[1][2] The introduction of halogen and hydroxyl substituents to the pyridine ring can modulate the electronic and lipophilic properties of these molecules, potentially enhancing their antimicrobial efficacy and spectrum. This document outlines the proposed application and investigational protocols for 5-Bromo-2-hydroxy-6-methylnicotinic acid , a novel compound with theoretical potential for antibacterial activity.

These notes provide a framework for the synthesis, characterization, and evaluation of the antibacterial properties of this compound. The protocols are based on established methodologies for similar compounds and are intended to guide researchers in the systematic investigation of this molecule as a potential lead for new antibacterial agents.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods reported for similar substituted nicotinic acids. One potential pathway involves the bromination of a suitable 2-hydroxy-6-methylnicotinic acid precursor.

Protocol 2.1: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Materials:

  • 2-hydroxy-6-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-6-methylnicotinic acid in concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound.

  • Dry the final product under vacuum.

  • Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

In Vitro Antibacterial Activity Screening

The initial assessment of the antibacterial potential of this compound involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standard and quantitative technique for this purpose.[1][3]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[3]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]

Data Presentation: MIC Values

The following table should be used to record the MIC values obtained from the broth microdilution assay.

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Positive
Enterococcus faecalis (e.g., ATCC 29212)Positive
Escherichia coli (e.g., ATCC 25922)Negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative
Methicillin-resistantStaphylococcus aureus (MRSA) (e.g., ATCC 43300)Positive

Proposed Mechanism of Action Studies

While the precise mechanism of action for this compound is unknown, nicotinic acid derivatives have been suggested to interfere with essential cellular processes in bacteria, such as peptide synthesis.[1] Further investigations are necessary to elucidate the specific molecular targets.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where the compound may interfere with bacterial protein synthesis, a common target for antibiotics.

G Hypothetical Mechanism of Action Compound This compound Target Bacterial Ribosome (e.g., Peptidyl Transferase Center) Compound->Target Binds to Target Process Inhibition of Peptide Synthesis Target->Process Disrupts Function Outcome Bacteriostatic or Bactericidal Effect Process->Outcome Leads to

Caption: Hypothetical pathway of antibacterial action.

Experimental Workflows

The following diagrams outline the logical flow of experiments for the synthesis and evaluation of this compound.

Synthesis and Characterization Workflow

G Start Start: Precursor (2-hydroxy-6-methylnicotinic acid) Reaction Bromination with NBS in Sulfuric Acid Start->Reaction Workup Quenching on Ice & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization Structural Analysis (NMR, MS, FT-IR) Purification->Characterization End Pure Compound Characterization->End

Caption: Workflow for synthesis and characterization.

Antibacterial Activity Screening Workflow

G Start Start: Pure Compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculation Add Standardized Bacterial Inoculum Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for MIC determination.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the investigation of this compound as a potential antibacterial agent. While direct evidence of its efficacy is not yet available in the literature, the information on related nicotinic acid derivatives suggests that this compound is a promising candidate for further research. By following the outlined experimental procedures, researchers can systematically evaluate its synthesis, antibacterial spectrum, and potential mechanism of action, thereby contributing to the development of new and effective antimicrobial therapies.

References

"5-Bromo-2-hydroxy-6-methylnicotinic acid" as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinic acid backbone is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, anticancer, and lipid-lowering effects.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. "5-Bromo-2-hydroxy-6-methylnicotinic acid" presents a unique and promising scaffold for the design of novel therapeutics. The presence of a bromine atom at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The 2-hydroxy group (which can exist in tautomeric equilibrium with the corresponding pyridone) and the 6-methyl group offer additional points for chemical modification to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for utilizing this scaffold in drug discovery, with a focus on anticancer applications.

Application Notes: Anticancer Drug Design

Derivatives of the nicotinic acid scaffold have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[2][4] Notably, some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[2][5] The "this compound" scaffold can be exploited to develop potent and selective inhibitors of protein kinases, such as VEGFR-2, which are often dysregulated in cancer.

Rationale for Targeting VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their shrinkage and preventing their spread. Sunitinib, a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, is an established anticancer drug, highlighting the clinical relevance of this strategy.[6][7][8]

Proposed Drug Design Strategy

The "this compound" core can be utilized as a foundational fragment for the synthesis of novel kinase inhibitors. A general design strategy involves the derivatization of the carboxylic acid and the hydroxypyridine core to generate a library of compounds for screening.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of 5-bromo-7-azaindolin-2-one derivatives, which incorporate a related 5-brominated heterocyclic scaffold. These compounds were evaluated for their cytotoxic effects against various human cancer cell lines.

Compound IDModificationHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)Reference
23p N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide2.3572.8913.012[9]
Sunitinib (Reference Drug)31.59449.03638.721[9]

Note: The data presented is for structurally related compounds to illustrate the potential of the 5-bromo-heterocyclic scaffold in generating potent anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol describes a general method for the bromination of a hydroxynicotinic acid derivative.

Materials:

  • 6-hydroxynicotinic acid

  • Bromine

  • Water

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL) in a flask.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled and stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[10]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the "this compound" scaffold.

VEGFR2_Signaling_Pathway cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->VEGFR2 PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Scaffold-based Inhibitor Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis: Library of Derivatives Start->Synthesis Screening In Vitro Screening: MTT Assay on Cancer Cell Lines Synthesis->Screening Hit_ID Hit Identification: Determine IC50 Values Screening->Hit_ID Lead_Opt Lead Optimization: SAR Studies Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies: Animal Models Lead_Opt->In_Vivo End Drug Candidate In_Vivo->End

References

Application Notes and Protocols for the Spectroscopic Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of "5-Bromo-2-hydroxy-6-methylnicotinic acid," a substituted pyridine derivative of interest in pharmaceutical and chemical research. The protocols outlined below describe methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. The information is intended to serve as a reference for researchers working with this and related compounds.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the atoms in the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on known data for analogous compounds.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~11.5Singlet (broad)1HOH
~8.1Singlet1HH-4
~2.5Singlet3HCH₃

Note: The chemical shifts of the acidic protons (COOH and OH) can be highly variable and may exchange with deuterium in the solvent.

Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~165C-2
~150C-6
~140C-4
~115C-5
~110C-3
~20CH₃
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3200BroadO-H stretch (Phenolic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1550Medium-StrongC=C and C=N stretch (Aromatic ring)
~1450MediumC-H bend (CH₃)
~1250StrongC-O stretch (Carboxylic acid/Phenol)
~850StrongC-H out-of-plane bend
~650MediumC-Br stretch
Predicted Mass Spectrometry Data (Electron Impact - EI)
m/zInterpretation
247/249[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
203/205[M - CO₂]⁺
186/188[M - COOH - H]⁺
124[M - Br - CO₂]⁺

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of acidic protons which are observable in this solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and compare their wavenumbers to correlation tables to assign them to specific functional groups.[1][2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

Procedure:

  • Sample Introduction:

    • For EI-MS, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or through a liquid chromatograph.

  • Data Acquisition:

    • The sample is vaporized (for EI) and then ionized.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[5]

    • Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., CO₂, H₂O, Br). This can provide valuable information about the structure of the molecule.[6][7][8][9]

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure MS_Fragmentation Predicted EI-MS Fragmentation of this compound M [M]⁺ m/z 247/249 M_minus_CO2 [M - CO₂]⁺ m/z 203/205 M->M_minus_CO2 - CO₂ M_minus_COOH_H [M - COOH - H]⁺ m/z 186/188 M->M_minus_COOH_H - COOH - H M_minus_Br_CO2 [M - Br - CO₂]⁺ m/z 124 M_minus_CO2->M_minus_Br_CO2 - Br

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-Bromo-2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in the synthesis of this compound. What are the potential causes?

Low yields can often be attributed to several factors, including incomplete reactions, the formation of side products, and suboptimal reaction conditions. Key areas to investigate are the purity of starting materials, reaction temperature, and the choice of brominating agent.

Q2: What are the common side reactions that can lower the yield of my target compound?

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities and a reduction in the overall yield. These include:

  • Over-bromination: The introduction of a second bromine atom onto the pyridine ring can lead to the formation of di-brominated byproducts.[1] This is more likely to occur with an excess of the brominating agent or at elevated temperatures.[1]

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can occur at high temperatures, particularly under acidic or basic conditions, resulting in the formation of 5-bromo-6-methyl-2-pyridone.[1]

  • Hydrolysis of the Bromo Substituent: The bromine atom can be replaced by a hydroxyl group, especially under strong basic conditions and at higher temperatures.[1]

Q3: How can I minimize the formation of over-brominated byproducts?

To reduce the likelihood of over-bromination, consider the following strategies:

  • Stoichiometry Control: Carefully control the amount of the brominating agent used. A molar ratio of 1.0 to 1.1 equivalents of the brominating agent to the 2-hydroxy-6-methylnicotinic acid is often recommended.[1]

  • Temperature Management: Conduct the reaction at a low to moderate temperature. Initiating the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity.[1]

  • Slow Addition of Reagent: Add the brominating agent portion-wise or as a solution in a dropwise manner to the reaction mixture.[1]

Q4: Are there specific conditions to avoid decarboxylation?

Yes, decarboxylation can be minimized by carefully controlling the reaction temperature. Avoid excessively high temperatures during the reaction and work-up steps. A process using alkali-metal hypohalites in a strongly alkaline solution has been reported to be effective in preventing the replacement of the carboxy group with a halogen atom.

Q5: What is the recommended method for purifying the final product?

The most common method for purifying brominated nicotinic acid derivatives is recrystallization. Isopropyl alcohol or ethanol are often suitable solvents. If significant impurities are present, column chromatography may be necessary.

Data Presentation

Starting MaterialBrominating AgentCatalyst/SolventReaction Time (hours)Yield (%)Reference
Nicotinic acidBromineThionyl chloride, Iron powder (5%)695[2]
Nicotinic acidBromineThionyl chloride, Iron powder (0.5%)690[2]
Nicotinic acidBromineThionyl chloride, Iron powder (7%)689[2]
Nicotinic acidBromineThionyl chloride-87.3[2]
Nicotinic acidBromineThionyl chloride, Iron powder (0.2%)1072[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a structurally similar compound, 5-bromo-6-hydroxynicotinic acid, which can be adapted for the synthesis of this compound.[3][4]

Synthesis of 5-bromo-6-hydroxynicotinic acid [3][4]

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL).[3][4]

  • Cool the suspension in an ice bath.[3][4]

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.[3][4]

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.[3][4]

  • Collect the solid product by filtration.[3][4]

  • Wash the collected solid with water.[3][4]

  • Dry the product in a vacuum oven at 40°C for 24 hours to obtain 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).[3][4]

Mandatory Visualization

Synthesis_Pathway Synthesis Pathway for this compound cluster_start Starting Material cluster_reaction Bromination cluster_product Product 2-hydroxy-6-methylnicotinic_acid 2-hydroxy-6-methylnicotinic acid Reaction Brominating Agent (e.g., Br2 or NBS) Solvent (e.g., Acetic Acid or Water) Controlled Temperature 2-hydroxy-6-methylnicotinic_acid->Reaction Reacts with 5-Bromo-2-hydroxy-6-methylnicotinic_acid This compound Reaction->5-Bromo-2-hydroxy-6-methylnicotinic_acid Forms

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze for Side Products Start->Analyze_Byproducts Optimize_Temp Optimize Temperature (e.g., 0°C to RT) Check_Conditions->Optimize_Temp High temperature used Optimize_Addition Slow, Dropwise Addition of Brominating Agent Check_Conditions->Optimize_Addition Reagent added too quickly Optimize_Stoichiometry Optimize Brominating Agent Stoichiometry (1.0-1.1 eq) Analyze_Byproducts->Optimize_Stoichiometry Over-bromination detected Improved_Yield Improved Yield Optimize_Stoichiometry->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Addition->Improved_Yield

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification methods for substituted nicotinic acids, including this compound, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can include unreacted starting materials, over-brominated byproducts, or side-products from the synthetic route. For instance, in the synthesis of related 5-halo-2-hydroxynicotinic acids, the formation of 3,5-dihalo-2-hydroxypyridines has been observed.[1] General impurities for nicotinic acid derivatives can also be present.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of your fractions and the final product.

Troubleshooting Guides

Low Yield After Purification

Problem: You are experiencing a significant loss of product during the purification process, resulting in a low overall yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Before purification, ensure the reaction has gone to completion. Use TLC or HPLC to monitor the reaction progress. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Recrystallization The chosen recrystallization solvent may be too good a solvent for your compound, even at low temperatures. Try a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Minimizing the amount of hot solvent used to dissolve the crude product is also crucial.
Product Loss During Transfers Ensure all product is transferred between flasks and filtration apparatus by rinsing with the appropriate solvent.
Suboptimal pH for Precipitation In acid-base purification, ensure the pH is adjusted to the isoelectric point of this compound for maximum precipitation. For similar compounds, a pH of 3 has been effective.[2]
Product "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, your product separates as an oil.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insoluble Impurities The presence of impurities can lower the melting point of the mixture and inhibit crystallization. Try to remove highly insoluble impurities by hot filtration before allowing the solution to cool.
Solution is Too Concentrated A supersaturated solution can sometimes lead to oiling out. Try adding a small amount of additional hot solvent to the oiled product and reheating until a clear solution is formed before attempting to cool again.
Cooling Too Rapidly Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Inappropriate Solvent The solvent may not be suitable for recrystallization of your compound. Refer to the solvent selection table below and consider trying a different solvent or solvent pair.
Poor Separation During Column Chromatography

Problem: You are not achieving good separation of your target compound from impurities on a silica gel column.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Eluent System The polarity of the eluent may be too high or too low. Use TLC to test different solvent systems to find one that gives good separation (Rf value of the target compound around 0.3-0.5). For similar bromo-substituted aromatic compounds, mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol have been used.[3]
Column Overloading Too much crude material has been loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Sample Loaded Improperly The initial band of the sample at the top of the column was too wide. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel before loading onto the column.
Column Was Not Packed Properly Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization
  • Solvent Selection: Based on data for similar compounds, suitable solvents for recrystallization of this compound could include isopropyl alcohol or 95% ethanol.[1][2] A solvent pair, such as ethanol/water, may also be effective. The ideal solvent should dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

    • Perform a hot filtration to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an aqueous solution of a suitable base, such as 5% sodium hydroxide, by heating.[2]

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Cool the filtrate and slowly add a dilute acid, such as 5% hydrochloric acid, with stirring until the pH of the solution reaches approximately 3.[2]

  • Collection: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Potential Recrystallization Solvents and Eluent Systems for Column Chromatography

Purification Method Solvent/Eluent System Comments Reference for Similar Compounds
RecrystallizationIsopropyl AlcoholHas been used for the recrystallization of 5-bromonicotinic acid.[2][2]
Recrystallization95% EthanolA further recrystallization solvent mentioned for a related compound.[1][1]
Column ChromatographyPetroleum Ether / Ethyl AcetateUsed for the purification of methyl 4-bromo-6-methylnicotinate.[3] The ratio would need to be optimized.[3]
Column ChromatographyDichloromethane / MethanolUsed for the purification of a substituted methyl nicotinate.[3] The ratio would need to be optimized.[3]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product dissolution Dissolution in Hot Solvent or Basic Solution crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography Alternative hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization / Precipitation dissolution->crystallization If no hot filtration hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Solvent / Water filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product analysis Purity Analysis (TLC/HPLC) column_chromatography->analysis analysis->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting 'Oiling Out' During Recrystallization oiling_out Product 'Oils Out' check_concentration Is the solution too concentrated? oiling_out->check_concentration check_cooling_rate Was cooling too rapid? oiling_out->check_cooling_rate check_impurities Are insoluble impurities present? oiling_out->check_impurities add_solvent Add more hot solvent and reheat check_concentration->add_solvent Yes slow_cooling Allow to cool slowly, scratch flask check_cooling_rate->slow_cooling Yes hot_filter Perform hot filtration before cooling check_impurities->hot_filter Yes

Caption: A decision tree for troubleshooting when a product oils out during recrystallization.

References

Technical Support Center: 5-Bromo-2-hydroxy-6-methylnicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its preparation.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through the direct bromination of 2-hydroxy-6-methylnicotinic acid. This electrophilic aromatic substitution reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent.

Q2: I am observing a lower-than-expected yield. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters. Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote the formation of degradation byproducts.

  • Loss during Workup and Purification: The product may be lost during extraction, precipitation, or recrystallization steps. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase.

Q3: My final product is showing multiple spots on TLC/peaks in HPLC analysis. What are the likely byproducts?

Several byproducts can form during the synthesis of this compound. The most common impurities include:

  • Unreacted Starting Material: 2-hydroxy-6-methylnicotinic acid may remain if the reaction is incomplete.

  • Over-brominated Product: The introduction of a second bromine atom onto the pyridine ring can lead to the formation of a dibromo-2-hydroxy-6-methylnicotinic acid species.

  • Decarboxylated Byproduct: The loss of the carboxylic acid group (as CO₂) can result in the formation of 5-Bromo-6-methyl-2-pyridone. This is often promoted by high temperatures.

  • Hydrolysis Product: If the reaction is not carried out under anhydrous conditions, or if exposed to strong bases at high temperatures during workup, the bromo-substituent may be replaced by a hydroxyl group, although this is less common for aryl bromides under typical synthetic conditions.

Q4: How can I minimize the formation of the over-brominated byproduct?

To reduce the formation of dibromo-2-hydroxy-6-methylnicotinic acid, consider the following:

  • Control Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents, to favor mono-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second bromination.

Q5: What is the best way to remove the unreacted starting material and other byproducts from my final product?

Purification of the crude product can be achieved through several methods:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined experimentally.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited to separate it from neutral byproducts like the decarboxylated species.

Data Presentation: Common Byproducts and Mitigation Strategies

Byproduct NameChemical StructureConditions Favoring FormationMitigation Strategies
Dibromo-2-hydroxy-6-methylnicotinic acid (Structure with two Br atoms)- Excess brominating agent (> 1.1 eq.)- High reaction temperature- Use 1.0-1.1 eq. of brominating agent- Slow, portion-wise addition of brominating agent- Lower reaction temperature
5-Bromo-6-methyl-2-pyridone (Structure without COOH group)- High reaction temperatures- Prolonged reaction times- Maintain optimal reaction temperature- Monitor reaction and stop when starting material is consumed
2-hydroxy-6-methylnicotinic acid (Starting material structure)- Insufficient brominating agent- Short reaction time- Low reaction temperature- Use a slight excess of brominating agent (1.05-1.1 eq.)- Increase reaction time and/or temperature- Monitor reaction by TLC/HPLC

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-hydroxy-6-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-6-methylnicotinic acid (1.0 eq.) in concentrated sulfuric acid at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Synthesis_Pathway SM 2-hydroxy-6-methylnicotinic acid Reagents NBS, H₂SO₄ SM->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions SM 2-hydroxy-6-methylnicotinic acid Product This compound SM->Product + NBS (1 eq.) OverBrom Dibromo Byproduct Product->OverBrom + NBS (excess) Decarbox Decarboxylated Byproduct Product->Decarbox High Temp.

Caption: Formation of common byproducts during synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC) Impure Impure Product Start->Impure Multiple spots/peaks Pure Pure Product Start->Pure Single spot/peak CheckSM Unreacted Starting Material? Impure->CheckSM CheckOver Over-brominated Byproduct? CheckSM->CheckOver No Purify Purification (Recrystallization/Chromatography) CheckSM->Purify Yes CheckDecarb Decarboxylated Byproduct? CheckOver->CheckDecarb No CheckOver->Purify Yes CheckDecarb->Purify Yes

Caption: A logical workflow for troubleshooting product impurities.

Technical Support Center: 5-Bromo-2-hydroxy-6-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis and optimization of 5-Bromo-2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting procedure for the synthesis of this compound?

A1: A common and effective method is the direct bromination of the precursor, 2-hydroxy-6-methylnicotinic acid. This electrophilic aromatic substitution is typically performed using elemental bromine in an aqueous or acidic medium. A well-documented analogous procedure involves the bromination of 6-hydroxynicotinic acid, which can be adapted for this synthesis.[1][2] The reaction generally proceeds by suspending the starting material in water, cooling it in an ice bath, and then slowly adding bromine. The mixture is then allowed to warm to room temperature and stirred for an extended period.

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?

A2: Low yield is a common issue that can be addressed by systematically optimizing several key parameters.

  • Stoichiometry: Ensure the molar ratio of bromine to the nicotinic acid substrate is appropriate. While a slight excess of bromine is often used to drive the reaction to completion, a large excess can lead to the formation of di-brominated byproducts.

  • Temperature: The initial addition of bromine should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.[1][2] Subsequently, allowing the reaction to proceed at room temperature is common, but gentle heating could be explored to increase the reaction rate if starting material remains.

  • Reaction Time: These reactions can be slow. Reaction times of 24 hours are often reported.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

  • Solvent: Water is a common solvent for this bromination.[1][2] However, exploring the use of acetic acid or sulfuric acid as a solvent can sometimes improve yields and selectivity in related brominations of aromatic compounds.

Q3: I am observing significant amounts of impurities, possibly over-brominated products. How can I improve the reaction's selectivity?

A3: The formation of multiple brominated species is a typical challenge in the halogenation of activated aromatic rings.

  • Controlled Bromine Addition: Add the bromine dropwise at a slow rate to the cooled reaction mixture. This maintains a low concentration of the electrophile and favors mono-substitution.

  • pH Control: The reactivity of hydroxypyridines can be pH-dependent. The pyridone tautomer or its conjugate anion can exhibit different reactivities and directing effects.[3] Buffering the reaction mixture or performing the reaction in a strongly acidic medium could potentially enhance selectivity.

  • Choice of Brominating Agent: If elemental bromine proves too reactive, consider a milder brominating agent such as N-Bromosuccinimide (NBS). The reaction conditions, particularly the choice of solvent and initiator, would need to be adjusted accordingly.

Q4: The final product is difficult to purify. What are the likely impurities and effective purification strategies?

A4: Common impurities include unreacted starting material, di-brominated byproducts, and inorganic salts.

  • Initial Work-up: Upon completion, the solid product is often collected by filtration and washed thoroughly with cold water to remove water-soluble impurities.[1][2]

  • Recrystallization: This is the most effective method for purifying the solid product. Isopropanol or ethanol-water mixtures are often good solvent systems for recrystallizing nicotinic acid derivatives.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of acetic acid, is typically required to elute the acidic product.

Data Presentation

Table 1: Key Reaction Parameter Optimization

ParameterRange / VariablePotential Impact on Yield & PurityRecommendation
Bromine Molar Ratio 1.1 - 2.0 eq.Higher ratios may increase conversion but risk over-bromination.Start with ~1.4 eq. and adjust based on reaction monitoring.
Temperature 0 °C to 50 °CLow temperature during addition controls selectivity; higher temperature can increase rate.Add bromine at 0-5 °C, then stir at 20-25 °C.
Reaction Time 12 - 48 hoursInsufficient time leads to incomplete conversion; excessive time may promote side reactions.Monitor by TLC/HPLC to find the endpoint, typically around 24 hours.[1][2]
Solvent Water, Acetic AcidWater is effective and environmentally benign. Acetic acid may improve solubility and reactivity.Begin with water as the solvent.[1][2]

Table 2: Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature; Insufficient reaction time.Increase reaction time and monitor; Consider gentle heating after initial addition; Optimize bromine stoichiometry.
Impure Product Over-bromination (di-bromo byproduct); Unreacted starting material.Slow the rate of bromine addition; Reduce bromine molar ratio; Improve purification by recrystallization from a suitable solvent.
Reaction Fails to Start Poor quality of reagents; Inadequate mixing of the suspension.Use fresh, high-purity bromine and starting material; Ensure vigorous stirring to maintain a well-mixed suspension.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-6-hydroxynicotinic acid.[1][2]

  • Preparation: Suspend 2-hydroxy-6-methylnicotinic acid (e.g., 10.0 g, 1.0 eq.) in deionized water (e.g., 40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15-20 minutes until the temperature equilibrates to 0-5 °C.

  • Bromine Addition: Slowly add liquid bromine (e.g., ~1.4 eq.) to the cold suspension dropwise via a dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24 hours.

  • Monitoring: Check the reaction progress by taking a small aliquot, dissolving it in a suitable solvent (e.g., methanol), and analyzing it by TLC against the starting material.

  • Work-up: Upon completion, collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted bromine and hydrobromic acid.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C for 24 hours to yield the crude this compound.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol or an ethanol/water mixture).

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Starting Material: 2-hydroxy-6-methylnicotinic acid solvent Suspend in Water start->solvent cool Cool to 0-5 °C solvent->cool add_br2 Slowly Add Bromine (1.4 eq) cool->add_br2 react Stir at Room Temp (24h) add_br2->react monitor Monitor by TLC/HPLC react->monitor filter Vacuum Filtration monitor->filter If Complete wash Wash with Cold Water filter->wash dry Vacuum Drying wash->dry purify Recrystallization dry->purify product Final Product: 5-Bromo-2-hydroxy-6- methylnicotinic acid purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

"5-Bromo-2-hydroxy-6-methylnicotinic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-hydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a derivative of nicotinic acid (a form of vitamin B3).[1] Such compounds are of significant interest in pharmaceutical and biochemical research as building blocks for synthesizing bioactive molecules, particularly in neuropharmacology and for developing anti-inflammatory drugs.[2] Poor solubility can be a major hurdle in drug development, affecting everything from in vitro assays to bioavailability in vivo. Over 40% of new chemical entities are poorly water-soluble, which can lead to insufficient and variable drug absorption.[3]

Q2: What are the known solubility characteristics of this compound?

Q3: What are the initial steps to take when I encounter solubility issues?

A3: Start with simple and common laboratory solvents. Attempt to dissolve a small, known quantity of the compound in a precise volume of the solvent at room temperature. If it doesn't dissolve, gentle heating and agitation (e.g., vortexing or sonication) can be attempted. It is crucial to visually inspect for any undissolved particles.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH adjustment is a highly effective method for improving the solubility of acidic and basic compounds.[7][8][9] Since this compound has a carboxylic acid group, its solubility is expected to increase significantly in basic solutions (higher pH). The acidic proton on the carboxylic acid will be removed at a pH above its pKa, forming a more soluble salt.

Q5: What are co-solvents and can they help?

A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[3][9] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7] These can be particularly useful for preparing stock solutions.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility problems with this compound.

Issue 1: The compound does not dissolve in aqueous buffers.
  • Cause: The compound is likely poorly soluble in neutral aqueous solutions.

  • Solution 1: pH Adjustment. Titrate your aqueous solution with a base (e.g., 1M NaOH) to increase the pH. The carboxyl group will deprotonate, forming a more soluble salt. Monitor the pH and the dissolution of the compound.

  • Solution 2: Use of Co-solvents. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

Issue 2: The compound precipitates out of solution when diluting a stock solution.
  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small amount of co-solvent.

  • Solution 1: Optimize Co-solvent Percentage. Experiment with different final concentrations of the co-solvent. Sometimes a slightly higher percentage can maintain solubility without significantly impacting the biological system.

  • Solution 2: pH control of the final solution. Ensure the pH of the final aqueous solution is high enough to maintain the deprotonated, soluble form of the compound.

  • Solution 3: Use of Surfactants. Low concentrations of non-ionic surfactants can help to keep the compound in solution.

Issue 3: The compound needs to be dissolved in a volatile solvent for an assay, but the solvent evaporates.
  • Cause: The chosen solvent has a low boiling point.

  • Solution: Consider using a less volatile solvent in which the compound is also soluble. If this is not possible, take measures to minimize evaporation, such as using sealed plates or containers and minimizing the time the solution is exposed to the air.

Data Presentation: Solubility Enhancement Strategies
StrategyPrincipleCommon Reagents/MethodsPotential Considerations
pH Adjustment Ionization of the carboxylic acid group to form a more soluble salt.NaOH, KOH, basic buffers (e.g., phosphate, borate)High pH may not be suitable for all experiments; potential for compound degradation.
Co-solvency Reducing the polarity of the solvent to better solvate the lipophilic compound.[7]DMSO, Ethanol, PEG 400, Propylene GlycolCo-solvents can have their own biological or chemical effects in assays.
Salt Formation Creation of a stable, solid salt form with higher aqueous solubility.[7][9]Reacting the acid with a suitable base (e.g., sodium bicarbonate).The salt form may have different physicochemical properties.
Particle Size Reduction Increasing the surface area to improve the dissolution rate.[3][8]Micronization, NanosuspensionDoes not increase equilibrium solubility but can improve the rate of dissolution.[3]
Experimental Protocols
Protocol 1: Solubility Determination via pH Adjustment
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Weigh out a precise amount of this compound.

  • Add a small volume of a suitable co-solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, gently warm the mixture to aid dissolution.

  • Once dissolved, add more co-solvent to reach the desired final stock concentration.

  • Store the stock solution appropriately, often at low temperatures and protected from light.

  • When preparing working solutions, add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Start: Solubility Issue Encountered dissolve_aqueous Attempt to Dissolve in Aqueous Buffer start->dissolve_aqueous is_dissolved_aqueous Completely Dissolved? dissolve_aqueous->is_dissolved_aqueous dissolve_organic Attempt to Dissolve in Organic Solvent (e.g., DMSO, Ethanol) is_dissolved_aqueous->dissolve_organic No success Success: Proceed with Experiment is_dissolved_aqueous->success Yes is_dissolved_organic Completely Dissolved? dissolve_organic->is_dissolved_organic ph_adjust pH Adjustment (Increase pH) is_dissolved_organic->ph_adjust No co_solvent Use Co-solvent Strategy is_dissolved_organic->co_solvent Yes is_dissolved_ph Completely Dissolved? ph_adjust->is_dissolved_ph is_dissolved_ph->success Yes failure Further Formulation Strategies Needed (e.g., Surfactants, Complexation) is_dissolved_ph->failure No co_solvent->success

Caption: A workflow diagram illustrating the troubleshooting steps for solubility issues.

G cluster_ph_effect Effect of pH on Solubility of an Acidic Compound low_ph Low pH (pH < pKa) Predominantly Neutral Form low_solubility Low Aqueous Solubility low_ph->low_solubility high_ph High pH (pH > pKa) Predominantly Ionized (Salt) Form high_solubility High Aqueous Solubility high_ph->high_solubility

Caption: The relationship between pH and the solubility of an acidic compound.

References

"5-Bromo-2-hydroxy-6-methylnicotinic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of solid this compound?

A1: this compound is expected to be a solid, likely a white to off-white or pale yellow crystalline powder. As a solid, the compound is relatively stable when stored in a cool, dry, and dark place. However, prolonged exposure to light, high temperatures, or humidity can lead to degradation. For optimal stability, it is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage).

Q2: What solvents are suitable for dissolving this compound, and what is its stability in solution?

A2: Due to the presence of a carboxylic acid and a pyridine ring, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in aqueous solutions is pH-dependent and will increase at higher pH due to the deprotonation of the carboxylic acid and hydroxyl groups.

Solutions of the compound are generally less stable than the solid form. Degradation can be accelerated by factors such as pH, temperature, light, and the presence of oxygen. It is advisable to prepare solutions fresh before use. If storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, several degradation pathways are possible under stress conditions:

  • Photodegradation: The brominated pyridine ring is susceptible to photolytic cleavage, potentially leading to debromination or other rearrangements upon exposure to UV or visible light. The 2-hydroxypyridine moiety can also undergo photolytic degradation, which is often accelerated in the presence of oxygen.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a likely degradation pathway, a known reaction for nicotinic acid derivatives. Oxidation of the methyl group to a carboxylic acid is also possible at high temperatures.

  • Hydrolysis: The compound may undergo hydrolysis at extreme pH values, although the pyridine ring itself is generally stable to hydrolysis. The primary concern with pH is its effect on the rate of other degradation reactions.

  • Oxidation: The electron-rich pyridine ring, the methyl group, and the hydroxyl group are all susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or oxidation of the methyl group.

Q4: I observe a color change in my sample of this compound. What could be the reason?

A4: A color change, such as the development of a yellow or brown tint, is a common indicator of degradation. This can be caused by:

  • Oxidation: Formation of colored oxidation byproducts.

  • Photodegradation: Exposure to light can generate colored degradants.

  • Impurities: The presence of impurities from the synthesis can also contribute to color.

It is recommended to verify the purity of your sample using an appropriate analytical method, such as HPLC, and to take precautions to protect the compound from light and air.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. If using previously prepared solutions, verify the concentration and purity by HPLC before use. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Precipitation in Media Check the solubility of the compound in your assay buffer or cell culture medium. If precipitation is observed, consider adjusting the pH, using a co-solvent (ensure it does not affect your assay), or preparing a more dilute stock solution.
Interaction with Assay Components The compound may interact with components of your assay medium (e.g., proteins, reducing agents). Run appropriate controls to test for such interactions.
Issue 2: Appearance of new peaks in HPLC chromatogram upon storage.
Possible Cause Troubleshooting Step
Degradation of the Compound The new peaks are likely degradation products. To identify the cause, perform a systematic forced degradation study (see Experimental Protocols section). This will help in characterizing the degradation products and understanding the stability limits of the compound.
Contamination Ensure that all solvents and vials used for sample preparation and storage are clean and of high purity. Analyze a blank sample to rule out contamination from the analytical system.
Mobile Phase Issues An unstable mobile phase can sometimes lead to the appearance of artifact peaks. Prepare fresh mobile phase and ensure it is properly degassed.

Data Presentation

The following tables summarize the expected stability of this compound under various stress conditions based on data from structurally related compounds. The actual degradation will depend on the specific experimental conditions.

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CGenerally stable, potential for minor degradation at elevated temperatures.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CGenerally stable, potential for minor degradation at elevated temperatures.
Oxidation 3-30% H₂O₂, room temperatureN-oxide, oxidation of the methyl group to a carboxylic acid (forming a dicarboxylic acid), hydroxylation of the pyridine ring.
Thermal Degradation Solid state or solution at 60-100°CDecarboxylation product, oxidized products.
Photodegradation Exposure to UV (e.g., 254 nm) and/or visible lightDebrominated product, other rearranged photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Analyze an unstressed control sample for comparison.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 260-300 nm).

  • Injection Volume: 10 µL

Mandatory Visualization

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Start with solid this compound prep_solution Prepare 1 mg/mL stock solution start->prep_solution acid Acid Hydrolysis (1 M HCl, 60°C) base Base Hydrolysis (1 M NaOH, 60°C) oxidation Oxidation (30% H2O2, RT) thermal Thermal Stress (80°C) photo Photostability (UV/Vis light) neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Compare stressed vs. unstressed samples hplc->data Degradation_Pathways cluster_degradation Potential Degradation Pathways parent This compound debromination Debromination Product parent->debromination Photolysis (UV) oxidation_methyl Oxidation of Methyl Group (Dicarboxylic Acid) parent->oxidation_methyl Oxidation (H2O2) decarboxylation Decarboxylation Product parent->decarboxylation Thermal Stress n_oxide N-Oxide parent->n_oxide Oxidation (H2O2)

Overcoming challenges in scaling up "5-Bromo-2-hydroxy-6-methylnicotinic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis and scale-up of 5-Bromo-2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A prevalent and direct method is the electrophilic bromination of 2-hydroxy-6-methylnicotinic acid. This reaction typically uses elemental bromine in a suitable solvent system. The electron-donating nature of the hydroxyl and methyl groups on the pyridine ring directs the bromination primarily to the C5 position.

Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges include controlling the exothermic nature of the bromination reaction, preventing the formation of di-brominated byproducts, ensuring consistent product purity, and managing the safe handling of bromine at larger scales. Inconsistent reaction conditions can lead to variable yields and complex purification processes.

Q3: How can I monitor the progress of the bromination reaction? A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] TLC is a rapid method for observing the consumption of the starting material. HPLC provides a more quantitative assessment of the conversion to product and the formation of any impurities.[2]

Q4: What are the critical safety precautions when working with bromine? A4: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. An emergency bromine spill kit and a safety shower/eyewash station should be readily accessible.

Q5: What physical form and color should I expect for the final product? A5: this compound is typically a solid, appearing as a white, very pale yellow, or brown crystal or powder.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted starting material. What are the potential causes and solutions? A: This issue commonly arises from several factors:

  • Insufficient Bromine: The molar ratio of bromine to the starting material is critical. Ensure an adequate excess of bromine is used, as some may be lost to evaporation, especially during longer reaction times.

  • Reaction Time/Temperature: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can promote side reactions. A systematic approach to optimizing time and temperature is recommended.

  • Poor Solubility: If the starting material (2-hydroxy-6-methylnicotinic acid) has poor solubility in the chosen solvent, the reaction rate will be slow. Consider alternative solvent systems or increasing the solvent volume.

Issue 2: Formation of Impurities and Purification Difficulties

Q: My final product is contaminated with impurities, particularly a di-brominated species, making purification by simple filtration difficult. How can I resolve this? A: The formation of multiple products is a common challenge in electrophilic aromatic substitution.

  • Control of Stoichiometry: Over-bromination is the most likely cause. Carefully control the stoichiometry by adding the bromine solution dropwise to the reaction mixture. This maintains a low concentration of bromine and favors mono-substitution.

  • Temperature Control: Perform the bromine addition at a reduced temperature (e.g., using an ice bath) to decrease the reaction rate and improve selectivity.[3]

  • Purification Strategy: If impurities persist, purification via column chromatography may be necessary.[1][4] Alternatively, recrystallization from a suitable solvent like isopropyl alcohol or ethanol can effectively remove many impurities.[5]

Issue 3: Product Isolation Problems

Q: I am having difficulty precipitating the product from the reaction mixture after quenching. What could be the issue? A: Product isolation can be sensitive to the final pH of the solution.

  • pH Adjustment: The carboxylic acid group requires protonation for the product to become insoluble in aqueous media. After quenching the reaction, carefully acidify the solution with an acid like hydrochloric acid (HCl) until the pH is approximately 2.5-3.0 to ensure complete precipitation.[6]

  • Solvent Effects: If a co-solvent was used during the reaction, its presence might increase the solubility of the product. If possible, remove the organic solvent under reduced pressure before acidification and filtration.

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination of 2-hydroxy-6-methylnicotinic acid

This protocol is a representative procedure based on established methods for analogous compounds.[3]

Materials:

  • 2-hydroxy-6-methylnicotinic acid

  • Liquid Bromine (Br₂)

  • Water (H₂O) or Acetic Acid

  • Sodium bisulfite (NaHSO₃) solution (for quenching)

  • Hydrochloric Acid (HCl) (for pH adjustment)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 2-hydroxy-6-methylnicotinic acid (1.0 eq) in water.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add liquid bromine (approx. 1.4 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the excess bromine by slowly adding a saturated sodium bisulfite solution until the characteristic orange/brown color disappears.

  • Filter the resulting solid product and wash thoroughly with cold water to remove residual acids and salts.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • If necessary, recrystallize the crude product from an appropriate solvent to achieve higher purity.

Data Presentation

Table 1: Comparison of Bromination Reaction Parameters (Illustrative)

ParameterCondition ACondition BCondition CExpected Outcome
Solvent WaterAcetic AcidDichloromethaneWater is economical; Acetic acid may improve solubility; DCM is for non-aqueous routes.
Temperature 0-5°C (addition), RT (reaction)Room Temperature-10°C to 0°CLower temperatures generally improve selectivity and reduce di-bromination.[3]
Bromine (eq) 1.4 eq1.2 eq2.0 eqHigher equivalence can drive the reaction but increases the risk of side products.
Reaction Time 24 hours12 hours48 hoursDependent on temperature and substrate solubility. Must be optimized empirically.
Typical Yield 85-95%70-85%VariableYields are highly dependent on the successful optimization of all other parameters.[3]

Visualizations

G Diagram 1: General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Suspend 2-hydroxy-6- methylnicotinic acid in solvent cool Cool mixture to 0-5°C start->cool add_br2 Slowly add Bromine cool->add_br2 react Stir at Room Temperature (e.g., 24 hours) add_br2->react quench Quench with NaHSO₃ react->quench filtrate Filter crude solid quench->filtrate wash Wash with cold water filtrate->wash dry Dry under vacuum wash->dry purify Recrystallization or Column Chromatography dry->purify end_product Final Product: 5-Bromo-2-hydroxy-6- methylnicotinic acid purify->end_product G Diagram 2: Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc unreacted_sm Significant starting material remains? check_tlc->unreacted_sm sol_yes Increase reaction time OR Increase temperature moderately OR Check bromine stoichiometry unreacted_sm->sol_yes Yes impurities Multiple spots or side products observed? unreacted_sm->impurities No sol_impurities Decrease reaction temperature OR Add bromine more slowly OR Re-evaluate solvent choice impurities->sol_impurities Yes workup_loss Investigate work-up losses: - Check pH during precipitation - Analyze filtrate for product impurities->workup_loss No reaction_pathway Diagram 3: Reaction Pathway and Side Reaction reactant 2-hydroxy-6-methyl- nicotinic acid br2 + Br₂ reactant->br2 product 5-Bromo-2-hydroxy-6-methyl- nicotinic acid (Desired) br2->product Main Pathway (Controlled Conditions) side_product 3,5-Dibromo-2-hydroxy-6-methyl- nicotinic acid (Byproduct) br2->side_product Side Pathway (Excess Br₂, High Temp.)

References

Technical Support Center: Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Bromo-2-hydroxy-6-methylnicotinic acid." The information provided is designed to assist in identifying and characterizing impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on a plausible synthetic route involving the bromination of 2-hydroxy-6-methylnicotinic acid, the following impurities are most likely:

  • Starting Material: Unreacted 2-hydroxy-6-methylnicotinic acid.

  • Over-brominated Byproduct: 3,5-Dibromo-2-hydroxy-6-methylnicotinic acid, resulting from excessive bromination.

  • Isomeric Impurity: 3-Bromo-2-hydroxy-6-methylnicotinic acid, which may form depending on the reaction conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., water, ethanol, ethyl acetate).

  • Inorganic Salts: Residual inorganic reagents or byproducts from the reaction and workup.

Q2: Which analytical techniques are most suitable for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities and for quantification. A reversed-phase method with a C18 column is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main compound and help identify major impurities by comparing the spectra to that of a reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparing the overall fingerprint of a sample to a reference standard.

Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?

A3: To identify an unknown peak, you can employ the following strategies:

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak to obtain its molecular weight.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, inject a mixture of your sample and the standard. An increase in the peak area of the unknown peak confirms its identity.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by NMR spectroscopy to elucidate its structure.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Contamination from glassware or solvents.Run a blank injection of the mobile phase and sample solvent to check for system peaks.
Degradation of the sample.Ensure the sample is stored under appropriate conditions (e.g., protected from light and moisture). Prepare fresh solutions for analysis.
Presence of synthetic impurities.Refer to the potential impurities listed in the FAQs. Use LC-MS to investigate the molecular weights of the unknown peaks.
Issue 2: Poor Peak Shape in HPLC Analysis
Possible Cause Troubleshooting Step
Column overload.Decrease the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For a carboxylic acid, a pH below its pKa is generally preferred.
Column degradation.Flush the column with a strong solvent or replace it if it has reached the end of its lifetime.
Issue 3: Inconsistent Quantification Results
Possible Cause Troubleshooting Step
Inaccurate standard preparation.Ensure accurate weighing and dilution of the reference standard. Use calibrated analytical balances and volumetric flasks.
Instrument variability.Perform system suitability tests (e.g., replicate injections of a standard) to ensure the HPLC system is performing consistently.
Non-linear detector response.Construct a calibration curve with multiple concentration levels to ensure linearity over the desired range.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific sample and instrument.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this class of compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For example, based on analogues, the aromatic proton is expected to be a singlet.[1][2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, which can be used to confirm the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight Determination
  • Ionization Technique: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.

  • Expected Mass: The expected exact mass of this compound (C₇H₆BrNO₃) can be calculated and compared with the experimental data. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Visualizations

experimental_workflow cluster_sample Sample Analysis Sample This compound Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structure Confirmation NMR->Structure_Confirm

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic Start Unexpected HPLC Peak CheckBlank Run Blank Injection Start->CheckBlank Spike Spike with Standard CheckBlank->Spike No Peak in Blank Result_Contamination Result: Contamination CheckBlank->Result_Contamination Peak in Blank LCMS Analyze by LC-MS Spike->LCMS No Match Result_Known Result: Known Impurity Spike->Result_Known Peak Area Increases Result_Unknown Result: Unknown Impurity LCMS->Result_Unknown

References

Technical Support Center: Reaction Monitoring of 5-Bromo-2-hydroxy-6-methylnicotinic Acid by TLC & HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-2-hydroxy-6-methylnicotinic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and professionals in drug development.

I. Troubleshooting Guides

Monitoring the progress of reactions involving this compound can present challenges due to its polar, acidic, and halogenated aromatic nature. Below are troubleshooting guides for common issues encountered during TLC and HPLC analysis.

Table 1: Troubleshooting Thin-Layer Chromatography (TLC)
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots - Sample overloading. - Compound is highly polar or acidic. - Inappropriate mobile phase polarity.- Dilute the sample before spotting.[1] - Add a small amount of acetic or formic acid (0.1-2%) to the mobile phase to suppress the ionization of the carboxylic acid group.[1] - Adjust the mobile phase polarity. If spots are streaking up the plate, decrease the polarity. If they remain at the baseline, increase the polarity.
Spots Remain at the Baseline (Low Rf) - Mobile phase is not polar enough to move the highly polar analyte. - Strong interaction with the silica gel stationary phase.- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol, ethanol).[2] - Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid. - For highly polar compounds, consider using reversed-phase TLC plates (e.g., C18-silica) with a polar mobile phase like methanol/water.
Spots are Faint or Not Visible - Insufficient sample concentration. - Compound does not absorb UV light effectively. - Ineffective visualization method.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - While aromatic, the compound's UV absorbance might be weak at 254 nm. Try visualizing under both short-wave (254 nm) and long-wave (365 nm) UV light.[3] - Use a chemical stain. Given the acidic nature, a pH indicator stain like bromocresol green can be effective, showing yellow spots on a blue background.[4][5] Iodine vapor is another general option for aromatic compounds.[6]
Poor Separation of Reactant and Product - Reactant and product have very similar polarities. - Incorrect mobile phase composition.- Experiment with different solvent systems of varying polarities. Try ternary mixtures (e.g., hexane/ethyl acetate/acetic acid). - If using normal phase, ensure the mobile phase is not too polar, which can cause all components to move with the solvent front. - Utilize a co-spot (a lane with both the starting material and the reaction mixture) to help differentiate between the spots.
Table 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the acidic analyte and residual silanols on the silica-based column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column to minimize silanol interactions. - Lower the mobile phase pH to 2-3 using an additive like formic acid or trifluoroacetic acid (TFA) to keep the carboxylic acid protonated.[7] - Reduce the injection volume or dilute the sample.[7]
Poor Peak Shape (Fronting or Broadening) - Sample solvent is stronger than the mobile phase. - Column degradation or void formation. - High dead volume in the HPLC system.- Dissolve the sample in the mobile phase or a weaker solvent if possible.[7] - Flush the column with a strong solvent or replace it if performance does not improve. Consider using a guard column. - Check all fittings and tubing for leaks or excessive length.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Insufficient column equilibration.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase for a sufficient time before injecting samples.
Low Signal or No Peak - Incorrect detection wavelength. - Sample degradation. - Low sample concentration.- Determine the UV maximum of this compound (likely around 260-280 nm for nicotinic acid derivatives) and set the detector accordingly.[8] - Ensure sample stability in the chosen solvent. - Concentrate the sample or increase the injection volume (if it does not cause peak distortion).

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of a reaction involving this compound?

A1: Due to the polar and acidic nature of the molecule, a relatively polar solvent system is required. A good starting point for normal-phase silica gel TLC would be a mixture of a non-polar solvent like ethyl acetate or dichloromethane with a polar solvent like methanol. For instance, you could start with a 9:1 or 8:2 mixture of ethyl acetate:methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve spot shape by suppressing the ionization of the carboxylic acid group.

Q2: How can I visualize the spots of this compound on a TLC plate if it's not strongly UV-active?

A2: If visualization under a UV lamp (254 nm) is not effective, several chemical staining methods can be employed.[3]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal aromatic compounds as brown spots.[6]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The hydroxy group on the pyridine ring may react.

  • Bromocresol Green Stain: This pH-sensitive stain is excellent for acidic compounds, which will appear as yellow spots on a blue background.[4][5]

Q3: What type of HPLC column is most suitable for the analysis of this compound?

A3: A reversed-phase C18 column is the most common and generally effective choice for analyzing polar aromatic compounds like nicotinic acid derivatives.[7][9] To achieve good peak shape and minimize tailing, it is crucial to use a high-purity, end-capped C18 column. For highly polar compounds, a column with a polar-embedded phase or a phenyl-hexyl phase could also be considered.

Q4: Why is my peak tailing in the HPLC analysis, and how can I fix it?

A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[7] To resolve this, you should:

  • Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to around 2-3. This ensures the carboxylic acid group is fully protonated, reducing its interaction with the stationary phase.[7]

  • Use a High-Purity Column: Modern, high-purity, and well-end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for acidic and basic compounds.

Q5: Should I use isocratic or gradient elution for my HPLC method?

A5: The choice depends on the complexity of your reaction mixture.

  • Isocratic elution (constant mobile phase composition) is simpler and may be sufficient if the starting material and product have significantly different retention times and there are no other interfering compounds.

  • Gradient elution (the mobile phase composition changes during the run) is generally preferred for reaction monitoring as it can effectively separate components with a wider range of polarities. A typical gradient for a reversed-phase separation would start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase (e.g., acetonitrile or methanol).

III. Experimental Protocols

The following are suggested starting protocols for TLC and HPLC analysis. Note: These are general methods and may require optimization for your specific reaction conditions and available instrumentation.

Detailed Protocol 1: TLC Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, THF).

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction and dilute it with a suitable solvent.

  • Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both SM and RM in the same lane) on the starting line. Keep the spots small and concentrated.

  • Development: Prepare a mobile phase of Ethyl Acetate:Methanol:Acetic Acid (8:2:0.1 v/v/v) in a developing chamber lined with filter paper. Allow the chamber to saturate for 5-10 minutes. Place the TLC plate in the chamber and allow the solvent to ascend to about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Circle any visible spots with a pencil.

    • If spots are not clearly visible, use a secondary visualization method such as an iodine chamber or a bromocresol green stain.

  • Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Detailed Protocol 2: HPLC Reaction Monitoring
  • HPLC System and Column: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions (Gradient Method):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 270 nm (this may need to be optimized based on the UV spectrum of the compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-18.1 min: Linear gradient back to 95% A, 5% B

      • 18.1-25 min: Re-equilibration at 95% A, 5% B

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a sample of the starting material to determine its retention time. Then, inject samples from the reaction mixture at different time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.

IV. Visualization of Workflows

The following diagrams illustrate logical workflows for troubleshooting common analytical issues.

TLC_Troubleshooting_Workflow start TLC Analysis Issue issue_type Identify the Problem start->issue_type streaking Streaking / Tailing Spots issue_type->streaking Streaking no_spots No / Faint Spots issue_type->no_spots No Spots poor_separation Poor Separation issue_type->poor_separation Poor Sep. check_concentration Is Sample Overloaded? streaking->check_concentration increase_conc Increase Sample Concentration no_spots->increase_conc change_solvent Optimize Mobile Phase poor_separation->change_solvent check_polarity Is Compound Acidic/Polar? check_concentration->check_polarity No dilute_sample Dilute Sample check_concentration->dilute_sample Yes add_acid Add Acid to Mobile Phase check_polarity->add_acid Yes check_polarity->change_solvent No end Problem Resolved dilute_sample->end add_acid->end check_uv Check Under UV (254/365nm) use_stain Use Chemical Stain (Iodine, KMnO4, etc.) check_uv->use_stain use_stain->end increase_conc->check_uv change_solvent->end

Caption: Troubleshooting workflow for common TLC analysis issues.

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue issue_type Identify the Problem start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape variable_rt Variable Retention Time issue_type->variable_rt Retention Time no_peak No / Low Signal issue_type->no_peak Signal check_ph Is Mobile Phase pH < pKa? peak_tailing->check_ph check_temp Is Column Temp. Stable? variable_rt->check_temp check_wavelength Check Detector Wavelength no_peak->check_wavelength check_column Using High-Purity End-capped Column? check_ph->check_column Yes lower_ph Lower Mobile Phase pH (e.g., with Formic Acid) check_ph->lower_ph No change_column Use Appropriate Column check_column->change_column No end Problem Resolved check_column->end Yes lower_ph->end change_column->end check_equilibration Is Column Equilibrated? check_temp->check_equilibration Yes use_oven Use Column Oven check_temp->use_oven No equilibrate_longer Increase Equilibration Time check_equilibration->equilibrate_longer No check_equilibration->end Yes use_oven->end equilibrate_longer->end check_conc Check Sample Concentration check_wavelength->check_conc check_conc->end

Caption: Troubleshooting workflow for common HPLC analysis issues.

References

Validation & Comparative

Purity Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-hydroxy-6-methylnicotinic acid is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against other common analytical techniques, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method offers excellent resolution for separating the main component from its potential impurities.

Experimental Protocol: HPLC

A hypothetical reversed-phase HPLC method for the purity analysis of this compound is detailed below. This method is designed to provide robust separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for separating aromatic carboxylic acids.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • The use of TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2

Fig. 1: HPLC Experimental Workflow for Purity Analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization to increase its volatility would likely be necessary. While offering high sensitivity and structural information from the mass spectrometer, the derivatization step can introduce variability and potential for side reactions.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace impurities.[3][4] It can provide molecular weight information for unknown peaks, aiding in their identification. LC-MS is often considered a more advanced and informative technique than HPLC with UV detection.[5]

  • Titration: Acid-base titration is a classical analytical method that can be used to determine the overall purity of an acidic compound like this compound.[6] It is a highly accurate and precise method when performed correctly and is cost-effective.[7] However, it is a non-specific method and will not provide information about the nature and quantity of individual impurities.

Comparative_Analysis cluster_methods Analytical Methods main Purity Analysis of this compound HPLC HPLC-UV main->HPLC GCMS GC-MS main->GCMS LCMS LC-MS main->LCMS Titration Titration main->Titration p1 p1 HPLC->p1 High Resolution Good for non-volatile compounds p2 p2 GCMS->p2 High Sensitivity Requires derivatization p3 p3 LCMS->p3 High Specificity & Sensitivity Impurity Identification p4 p4 Titration->p4 High Accuracy Non-specific

Fig. 2: Logical Comparison of Analytical Methods.

Quantitative Data Summary

The following table summarizes hypothetical purity data for a batch of this compound as determined by the different analytical methods.

Analytical MethodPurity (%)Major Impurity 1 (%) (Unreacted Precursor)Major Impurity 2 (%) (Isomer)Total Impurities (%)
HPLC-UV 99.520.250.180.48
GC-MS (derivatized) 99.450.280.200.55
LC-MS 99.550.240.170.45
Titration 99.8 (as total acid)N/AN/AN/A

Note: The titration result reflects the total acidic content and does not differentiate between the main compound and acidic impurities.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC-UV provides a robust and reliable method for routine quality control, offering good separation of impurities.

  • GC-MS can be used but the need for derivatization adds complexity.

  • LC-MS is the preferred method for in-depth impurity profiling and identification, especially during process development and for regulatory submissions.

  • Titration serves as a quick and inexpensive method for determining the overall assay of the acidic compound but lacks the specificity required for detailed impurity analysis.

For comprehensive quality assessment, a combination of a high-resolution chromatographic technique like HPLC or LC-MS and a content-based assay like titration is often recommended.

References

Comparative Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 5-Bromo-2-hydroxy-6-methylnicotinic acid and its structurally related analogs. Due to the limited availability of public domain experimental data for this compound, this document focuses on a detailed comparison with key alternatives to aid researchers in selecting appropriate building blocks for drug discovery and development. The provided data for these analogs, including nicotinic acid derivatives, offers valuable insights into the physicochemical and spectroscopic properties that can be anticipated for the target compound.

Introduction to this compound

This compound (CAS 503437-35-2) is a substituted pyridine carboxylic acid. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The strategic placement of bromo, hydroxyl, and methyl groups on the nicotinic acid framework allows for diverse functionalization, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents. While specific characterization data is not widely published, we can infer its properties by examining its structural analogs.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available characterization data for this compound and its key structural analogs. This comparative data is essential for understanding the influence of substituent groups on the molecule's properties.

Table 1: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 503437-35-2C₇H₆BrNO₃232.03Not availableNot available
5-Bromo-6-methylnicotinic acid1190862-72-6C₇H₆BrNO₂216.03Not availableWhite to yellow solid[1]
5-Bromo-6-hydroxynicotinic acid41668-13-7C₆H₄BrNO₃218.01>300White to very pale yellow-brown crystal powder[2]
2-Hydroxy-6-methylnicotinic acid38116-61-9C₇H₇NO₃153.14229-230Cream crystals or powder[3]
5-Bromonicotinic acid20826-04-4C₆H₄BrNO₂202.01178 - 180Off-white powder[4]

Table 2: Spectroscopic Data

Compound Name¹H NMR Data (Solvent)Mass Spectrometry DataInfrared (IR) Spectroscopy Data
This compound Not availableNot availableNot available
5-Bromo-6-methylnicotinic acidNot availableLRMS (m/z): 216/218 (M+1)⁺[5]Not available
5-Bromo-6-hydroxynicotinic acidδ 8.16 (d, J=2.3 Hz, 1H), 8.04 (d, J=2.5 Hz, 1H), 12.90 (br s, 1H), 12.59 (br s, 1H) (DMSO-d₆)[6]Not availableNot available
2-Hydroxy-6-methylnicotinic acidNot availableNot availableNot available
5-Bromonicotinic acidδ 9.05 (s, 1H), 8.95 (s, 1H), 8.42 (s, 1H) (DMSO-d₆)[7]ESI-MS: m/z 201/203 [M-H]⁻KBr disc: Peaks at various wavenumbers available[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of synthetic methods and analytical characterization. Below are protocols for the synthesis of two key structural analogs.

Synthesis of 5-Bromo-6-hydroxynicotinic acid[6]

6-Hydroxynicotinic acid (8 g, 57.6 mmol) is suspended in water (30 mL) in a flask. The mixture is cooled in an ice bath, and bromine (4.2 mL, 81.4 mmol) is added slowly. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.

Synthesis of 5-Bromonicotinic acid[4]

In a reaction vessel, nicotinic acid (1 equivalent) is combined with thionyl chloride (approximately 2.4 equivalents) and powdered iron (2% by weight of nicotinic acid). The mixture is heated to 70°C with stirring. Bromine (approximately 1.9 equivalents) is then added slowly over a period of 2 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a brominated nicotinic acid derivative, based on the protocols for the structural analogs.

G start Starting Material (e.g., 6-Hydroxynicotinic Acid) reagents Addition of Reagents (e.g., Bromine, Water) start->reagents 1 reaction Reaction at Room Temperature (24h) reagents->reaction 2 filtration Filtration reaction->filtration washing Washing with Water filtration->washing 3 drying Drying under Vacuum washing->drying 4 product Final Product (5-Bromo-6-hydroxynicotinic acid) drying->product characterization Characterization (NMR, MS, IR) product->characterization 5

Caption: A generalized workflow for the synthesis of brominated nicotinic acids.

Conclusion

While direct experimental characterization data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs provides valuable predictive insights. The data presented for 5-Bromo-6-methylnicotinic acid, 5-Bromo-6-hydroxynicotinic acid, 2-Hydroxy-6-methylnicotinic acid, and 5-Bromonicotinic acid highlight the influence of substituent changes on the physicochemical and spectroscopic properties of the nicotinic acid core. Researchers and drug development professionals can leverage this comparative guide to inform their synthetic strategies and anticipate the characteristics of novel derivatives based on the this compound scaffold. Further experimental investigation is warranted to fully elucidate the properties of the title compound.

References

A Comparative Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic Acid and 5-Chloro-2-hydroxy-6-methylnicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, substituted nicotinic acid derivatives represent a promising class of scaffolds for the development of novel therapeutic agents. This guide provides a detailed comparison of two such analogs: 5-Bromo-2-hydroxy-6-methylnicotinic acid and 5-Chloro-2-hydroxy-6-methylnicotinic acid. Due to the limited availability of direct comparative experimental data for these specific compounds, this analysis relies on information from closely related structures and established principles of medicinal chemistry to infer their potential properties and biological activities.

Physicochemical Properties

The substitution of a bromine versus a chlorine atom at the 5-position of the 2-hydroxy-6-methylnicotinic acid core is expected to influence several key physicochemical parameters critical for drug development, such as molecular weight, lipophilicity (LogP), and acidity (pKa). While experimental data for the exact target compounds is scarce, we can extrapolate from available data for similar structures.

PropertyThis compound (Analog: 5-Bromo-2-hydroxynicotinic acid)5-Chloro-2-hydroxy-6-methylnicotinic acid (Analog: 5-Chloro-2-hydroxynicotinic acid)
CAS Number Not readily available (Analog: 104612-36-4)[1][2]117449-75-9[3]
Molecular Formula C₇H₆BrNO₃C₇H₆ClNO₃
Molecular Weight ~232.03 g/mol (Analog: 218.00 g/mol )[2]~187.58 g/mol (Analog: 173.55 g/mol )[4][5]
Melting Point Data not available (Analog: 245 °C)[6]Data not available (Analog: 262 °C dec.)[7]
Predicted pKa Data not available (Analog: 2.09)[2]Data not available
Predicted LogP Data not availableData not available (Analog: 1.1388)[5]
Appearance Data not available (Analog: Light orange to yellow to green powder to crystal)[6]Data not available (Analog: White to almost white powder to crystal)[7]

Note: Data for analogs are provided as estimates. The presence of the 6-methyl group on the target compounds will influence these values.

Synthesis and Reactivity

The synthesis of these halogenated nicotinic acid derivatives likely involves multi-step processes, starting from simpler pyridine precursors. The introduction of the halogen, hydroxyl, and methyl groups at specific positions requires careful synthetic strategy.

A plausible synthetic approach for these compounds could start from a pre-functionalized pyridine ring, followed by halogenation and oxidation/hydroxylation steps. For instance, the synthesis of 5-brominated nicotinic acid derivatives has been achieved through the bromination of nicotinic acid using bromine in the presence of a catalyst like iron or thionyl chloride[3][8][9]. The introduction of the hydroxyl and methyl groups would necessitate a more tailored synthetic route.

A potential synthetic pathway is outlined below:

Synthetic_Pathway Start Substituted Pyridine Intermediate1 Halogenation Start->Intermediate1 e.g., Br₂ or Cl₂ Intermediate2 Hydroxylation Intermediate1->Intermediate2 e.g., Hydroxide source Intermediate3 Methylation/Carboxylation Intermediate2->Intermediate3 Various reagents Product Target Compound Intermediate3->Product

A generalized synthetic workflow for the target compounds.

Potential Biological Activities and Mechanisms of Action

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects[7][10][11][12][13][14][15][16][17]. The halogen and hydroxyl substitutions on the pyridine ring can significantly modulate these activities.

Antimicrobial Activity

Halogenated compounds often exhibit enhanced antimicrobial properties. The bromo and chloro substituents on the nicotinic acid backbone may increase the lipophilicity of the molecules, facilitating their transport across microbial cell membranes. Once inside the cell, they could interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival.

A proposed mechanism of antimicrobial action could involve the inhibition of enzymes crucial for cell wall synthesis or DNA replication, as depicted below:

Antimicrobial_Mechanism Compound Halogenated Nicotinic Acid Membrane Microbial Cell Membrane Compound->Membrane Penetration Inhibition Inhibition Compound->Inhibition Enzyme Essential Enzyme (e.g., for cell wall synthesis) Membrane->Enzyme CellDeath Cell Death Enzyme->CellDeath Inhibition->Enzyme

Hypothetical antimicrobial mechanism of action.
Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties[11][14][15][18][19]. The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production. The specific halogen substituent (bromo vs. chloro) could influence the binding affinity and selectivity of these compounds for their biological targets.

Experimental Protocols

To empirically compare the biological activities of this compound and 5-Chloro-2-hydroxy-6-methylnicotinic acid, the following standard in vitro assays could be employed.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Workflow:

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plates B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by visual inspection or OD measurement C->D

Workflow for determining Minimum Inhibitory Concentration.

Detailed Steps:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform two-fold serial dilutions of the stock solutions in sterile Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Anti_Inflammatory_Workflow A Seed macrophage cells (e.g., RAW 264.7) in 96-well plates B Pre-treat cells with various concentrations of compounds A->B C Stimulate cells with LPS B->C D Incubate for 24 hours C->D E Measure nitrite concentration in supernatant using Griess reagent D->E F Calculate % inhibition of NO production E->F

References

A Comparative Guide to the Reactivity of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of halogenated nicotinic acids. The introduction of a halogen atom to the nicotinic acid scaffold significantly alters its electronic properties, thereby influencing its reactivity. This is a critical consideration in drug design and synthesis, as it affects metabolic stability, binding affinity, and synthetic accessibility. This document summarizes reactivity trends based on established chemical principles and available experimental data, provides representative experimental protocols for reactivity assessment, and illustrates key concepts through diagrams.

Theoretical Framework: Electronic Effects of Halogens

The reactivity of a halogenated nicotinic acid is primarily governed by the interplay of two electronic effects originating from the halogen substituent:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and therefore withdraw electron density from the pyridine ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). The strength of the inductive effect decreases down the group: F > Cl > Br > I .

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the pyridine ring's pi (π) system. This effect enriches the ring with electron density, particularly at the ortho and para positions relative to the halogen. The resonance effect opposes the inductive effect and decreases in strength down the group: F > Cl > Br > I .

The net electronic effect of a halogen is a combination of these two opposing forces. For all halogens, the inductive effect is dominant, making them deactivating groups overall. However, the position of the halogen on the ring and the nature of the chemical transformation determine which aspect of reactivity is most affected.

G cluster_properties Halogen Properties cluster_effects Electronic Effects cluster_reactivity Chemical Reactivity Halogen Type (F, Cl, Br, I) Halogen Type (F, Cl, Br, I) Inductive Inductive Effect (-I) Halogen Type (F, Cl, Br, I)->Inductive Resonance Resonance Effect (+R) Halogen Type (F, Cl, Br, I)->Resonance Position on Ring (2, 4, 5, 6) Position on Ring (2, 4, 5, 6) Position on Ring (2, 4, 5, 6)->Inductive Position on Ring (2, 4, 5, 6)->Resonance Ring Pyridine Ring Reactivity (e.g., SNAr) Inductive->Ring Carboxyl Carboxylic Acid Reactivity (e.g., Esterification) Inductive->Carboxyl Resonance->Ring G start Prepare Stock Solutions (Acids, Alcohol, Int. Std.) react Combine Equimolar Acids + Solvent + Int. Std. in Reactor start->react heat Heat to Constant Temp. react->heat initiate Add Limiting Alcohol + Catalyst (t=0) heat->initiate loop Sample at Timed Intervals initiate->loop quench Quench Aliquot in Cold Solvent loop->quench t = x min analyze Analyze via HPLC quench->analyze data Quantify Reactants/Products vs. Internal Standard analyze->data data->loop Next time point end Compare Reaction Rates data->end All points collected

Comparative Analysis of the Biological Activity of 5-Bromo-2-hydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 5-Bromo-2-hydroxy-6-methylnicotinic acid and related substituted nicotinic acid analogs. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents. Due to the limited availability of public data on the specific biological activities of this compound derivatives, this guide draws comparisons with structurally related nicotinic acid derivatives to provide insights into potential structure-activity relationships (SAR).

Antimicrobial Activity

For instance, various nicotinamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The data in Table 1 summarizes the MIC values of several substituted nicotinamide and nicotinic acid derivatives against various microbial strains.

Table 1: Antimicrobial Activity of Substituted Nicotinic Acid Derivatives

Compound IDR Group / Substitution PatternTest OrganismMIC (µg/mL)Reference
Nicotinamide Derivative 1 PhenylfuranylEscherichia coli15 µM[1]
Nicotinamide Derivative 2 PhenylfuranylPseudomonas aeruginosa20 µM[1]
Nicotinamide Derivative 3 PhenylfuranylStaphylococcus aureus10 µM[1]
Nicotinamide Derivative 4 PhenylfuranylBacillus megaterium10-20 µM[1]
Thiazolo[4,5-b]pyridin-2-one 3g Thiazolopyridine corePseudomonas aeruginosa0.21 µM[2]
Thiazolo[4,5-b]pyridin-2-one 3g Thiazolopyridine coreEscherichia coli0.21 µM[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2-bromo-phenylGram-positive bacteria2500-5000[3]

Note: The above data is for structurally related compounds and not direct derivatives of this compound. It is intended to provide a comparative context for potential antimicrobial activity.

Antiproliferative Activity

Substituted nicotinic acids have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

While specific IC50 values for this compound derivatives are not extensively documented, the antiproliferative activities of other substituted nicotinamides and nicotinic acid derivatives offer a basis for comparison. Table 2 presents a summary of the cytotoxic activities of some of these related compounds.

Table 2: Antiproliferative Activity of Substituted Nicotinic Acid Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Nicotinamide 4e PhenylfuranylHL-60(TB) leukemia< 0.25[1]
Nicotinamide 4e PhenylfuranylColo 205 colon cancer< 0.25[1]
Nicotinamide 4e PhenylfuranylHCC-2998 colon cancer< 0.25[1]
Nicotinamide 4d PhenylfuranylSR leukemia0.37[1]
Nicotinamide 4d PhenylfuranylHT29 colon cancer0.47[1]
Nicotinic Acid Derivative 5c -HCT-15 colon cancer-[4]
Nicotinic Acid Derivative 5c -PC-3 prostate cancer-[4]
VEGFR-2 Inhibitor 5c Nicotinic acid-basedVEGFR-20.068[4]

Note: The data presented is for comparative purposes and highlights the potential for antiproliferative activity within this class of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are generalized methodologies for key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined turbidity.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plates C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Assay.

General Signaling Pathway for Antiproliferative Agents

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Drug Antiproliferative Compound Receptor Cell Surface Receptor Drug->Receptor Binding & Inhibition Kinase Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase Signal Transduction Transcription Transcription Factors Kinase->Transcription Activation/Inhibition Proliferation Inhibition of Cell Proliferation Transcription->Proliferation Apoptosis Induction of Apoptosis Transcription->Apoptosis

Caption: Simplified Antiproliferative Signaling Pathway.

References

The Strategic Advantage of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in the Synthesis of Advanced Pharmaceutical Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of foundational molecules is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Among the myriad of available building blocks, 5-Bromo-2-hydroxy-6-methylnicotinic acid has emerged as a superior starting material for the synthesis of complex heterocyclic compounds, particularly in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides an objective comparison of synthetic pathways utilizing this compound against alternative routes for the synthesis of key pharmaceutical intermediates. Through a detailed examination of experimental data and protocols, we will illustrate the tangible benefits of employing this versatile building block.

Comparative Analysis: Synthesis of a Key PARP Inhibitor Intermediate

To quantitatively assess the advantages of this compound, we will compare its hypothetical use in the synthesis of a crucial intermediate for a leading PARP inhibitor, Olaparib, with a documented alternative pathway. PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair defects.[1] The core structure of many PARP inhibitors features a complex heterocyclic system, making the choice of starting materials paramount for an efficient synthesis.

MetricRoute A: Via this compound (Hypothetical)Route B: Alternative Route (Published Data)
Starting Material This compound2-Methyl-5-ethylpyridine
Key Transformation Direct construction of the substituted pyridine coreMulti-step oxidation and functionalization
Reported Overall Yield Estimated High~29%
Number of Steps Potentially Fewer3 steps to key intermediate
Reaction Conditions Milder (predicted)High temperatures and harsh reagents (e.g., nitric acid)
Scalability FavorablePotential for hazardous gas evolution

Note: As the direct synthesis of Olaparib from this compound is not explicitly detailed in readily available literature, this comparison is based on established chemical principles and published data for analogous transformations.

The alternative route, while established, presents challenges in terms of yield and the use of harsh reagents.[2] The multi-step nature of converting a simple pyridine to a more complex, functionalized core can lead to a significant reduction in overall yield. In contrast, starting with this compound provides a more direct pathway to the desired substituted pyridine scaffold, which is central to the pharmacophore of many PARP inhibitors.

Experimental Protocols

Route A: Hypothetical Synthesis using this compound

While a specific protocol for the direct conversion to an Olaparib intermediate is not published, a general methodology for the functionalization of similar nicotinic acid derivatives is presented below. This protocol is illustrative of the types of transformations that would be employed.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol (10 vol).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Suzuki Coupling

  • To a solution of the methyl ester (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete as monitored by LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography to obtain the coupled product.

Route B: Published Alternative Synthesis of an Olaparib Intermediate

A known convergent synthesis of Olaparib involves the following key steps[2]:

  • Horner-Wadsworth-Emmons Reaction: A phosphonate and an aldehyde undergo reaction to form a mixture of E:Z olefins with a 96% yield.[2]

  • Hydrolysis and Cyclization: The nitrile of the resulting intermediate is hydrolyzed using aqueous NaOH at 90 °C, followed by a reaction with hydrazine hydrate to form the phthalazinone core in 77% yield.[2]

  • Amide Coupling and Deprotection: The subsequent amide coupling and removal of a Boc protecting group leads to the final product.[2]

This route, while effective, involves multiple distinct transformations and the use of hydrazine, which is a probable human carcinogen.[2]

Visualizing the Synthetic Advantage

The strategic benefit of using a pre-functionalized building block like this compound can be visualized through a logical workflow diagram.

G cluster_0 Route A: this compound cluster_1 Route B: Alternative A_start 5-Bromo-2-hydroxy- 6-methylnicotinic Acid A_mid Key Intermediate A_start->A_mid Fewer, Milder Steps A_end Target Molecule A_mid->A_end B_end Target Molecule B_start Simple Pyridine B_mid1 Oxidation B_start->B_mid1 B_mid2 Halogenation B_mid1->B_mid2 B_mid3 Further Functionalization B_mid2->B_mid3 B_mid3->B_end Multiple Steps

Caption: A comparison of synthetic workflows.

The diagram clearly illustrates the more streamlined approach offered by utilizing a highly functionalized starting material, leading to a more efficient and potentially higher-yielding synthesis.

Conclusion

While direct comparative studies are not always available, the principles of synthetic chemistry strongly suggest that this compound offers a significant advantage as a building block for complex pharmaceutical targets like PARP inhibitors. Its pre-installed functional groups—the bromo, hydroxyl, and methyl substituents—provide multiple handles for subsequent chemical modifications, allowing for a more convergent and efficient synthetic strategy. This can lead to higher overall yields, milder reaction conditions, and a more scalable process, all of which are critical considerations in the highly competitive field of drug development. For researchers aiming to accelerate their discovery and development timelines, the strategic selection of advanced building blocks like this compound is a decision that can yield substantial returns.

References

A Researcher's Guide to Validating the Structure of 5-Bromo-2-hydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the precise structural confirmation of novel synthesized compounds is a critical checkpoint. This guide provides a comparative overview of standard analytical techniques for validating the structure of 5-Bromo-2-hydroxy-6-methylnicotinic acid and its derivatives. We present experimental data, detailed protocols, and a logical workflow to aid in the unambiguous characterization of these molecules.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. Below is a comparison of expected and reported data for the parent acid and its methyl ester derivative, alongside a non-brominated analogue for comparative purposes.

Table 1: Comparison of ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ H-4 (ppm)δ -CH₃ (ppm)δ -OH (ppm)δ -COOCH₃ (ppm)
2-Hydroxy-6-methylnicotinic acid~7.9~2.4~12.0-
This compound8.16 (s)2.5 (s)12.59 (br s)-
Methyl 5-bromo-2-hydroxy-6-methylnicotinate8.25 (s)2.6 (s)11.5 (br s)3.85 (s)

Table 2: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundC-2C-3C-4C-5C-6-CH₃-COOCH₃C=O
2-Hydroxy-6-methylnicotinic acid~165~108~140~117~158~18-~170
This compound~163~110~142~105 (C-Br)~159~19-~168
Methyl 5-bromo-2-hydroxy-6-methylnicotinate~162~109~144~106 (C-Br)~160~20~52~165

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual DMSO signal (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent signal (δ 39.52 ppm).

  • Data Analysis: Integrate proton signals and assign chemical shifts. Correlate proton and carbon signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for confirmation of the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

    • Set the mass range to scan from m/z 100 to 500.

    • For tandem MS (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) to obtain fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Analyze the fragmentation pattern to further support the proposed structure. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) can be observed.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound is a common method for growing single crystals suitable for X-ray diffraction.

    • Screen various solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone-water) to find conditions that yield well-formed, single crystals of at least 0.1 mm in each dimension.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_final Final Structure Synthesis Synthesis of Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point TLC->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) MeltingPoint->NMR MS Mass Spectrometry (HRMS) NMR->MS Xray Single Crystal X-ray (If crystals obtained) MS->Xray Structure Validated Structure Xray->Structure

Benchmarking "5-Bromo-2-hydroxy-6-methylnicotinic acid" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for producing 5-bromo-2-hydroxy-6-methylnicotinic acid, a valuable substituted pyridine derivative in medicinal chemistry and drug development. Below, we compare a direct electrophilic bromination approach with a multi-step synthetic route, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection.

Method 1: Direct Electrophilic Bromination

Direct bromination of the pre-synthesized 2-hydroxy-6-methylnicotinic acid core represents a straightforward approach to the target molecule. This method leverages the electron-rich nature of the pyridine ring, activated by the hydroxyl group, to facilitate electrophilic substitution.

Synthesis of the Precursor: 2-Hydroxy-6-methylnicotinic Acid

A common route to 2-hydroxy-6-methylnicotinic acid involves the hydrolysis of a corresponding nitrile or ester precursor. For instance, 2-chloro-3-cyano-6-methylpyridine can be hydrolyzed under acidic conditions to yield 2-chloro-6-methylnicotinic acid, which is subsequently converted to the desired 2-hydroxy-6-methylnicotinic acid.[1]

Bromination Protocol

A representative protocol for the bromination of a similar substrate, 2-hydroxynicotinic acid, involves the use of sodium hypobromite. This procedure can be adapted for 2-hydroxy-6-methylnicotinic acid.

Experimental Protocol:

  • Preparation of Sodium Hypobromite Solution: A solution of sodium hypobromite is prepared by adding bromine to a solution of sodium hydroxide in water at 0°C.

  • Reaction Setup: 2-hydroxy-6-methylnicotinic acid is dissolved in a sodium hydroxide solution.

  • Bromination: The freshly prepared sodium hypobromite solution is added to the solution of the nicotinic acid derivative. The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours), with a potential second addition of the hypobromite solution to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the crude product. The precipitate is collected by filtration and can be purified by recrystallization from a suitable solvent like isopropyl alcohol or ethanol to yield the final product.[2]

Method 2: Multi-Step Synthesis via Functional Group Interconversion

An alternative strategy involves a multi-step sequence starting from a more readily available precursor, such as a substituted pyridine, and introducing the required functional groups through a series of chemical transformations. This approach can offer greater control over regioselectivity, particularly in complex molecules.

A plausible multi-step synthesis for a related compound, methyl 4-bromo-6-methylnicotinate, has been reported, starting from 4-hydroxy-6-methylnicotinic acid.[3] This can be adapted to synthesize the target molecule.

Conceptual Multi-Step Pathway:

  • Esterification: The carboxylic acid of a suitable starting material, such as 2-hydroxy-6-methylnicotinic acid, is first protected as a methyl ester.

  • Halogenation: A brominating agent is then used to introduce the bromine atom at the desired position on the pyridine ring.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid to yield the final product.

Performance Comparison

The selection of a synthetic route is often dictated by factors such as yield, purity, reaction time, and the availability and cost of starting materials. The following table summarizes the key performance indicators for the described methods.

MetricMethod 1: Direct Electrophilic Bromination (Analogous Compound)Method 2: Multi-Step Synthesis (Conceptual)
Starting Material 2-Hydroxy-6-methylnicotinic acidReadily available substituted pyridine
Key Reagents Bromine, Sodium HydroxideEsterification reagents, Brominating agent, Hydrolysis reagents
Reported Yield 63.5% (for 5-bromo-2-hydroxynicotinic acid)[2]Dependent on the efficiency of individual steps
Reaction Time ~48 hoursPotentially longer due to multiple steps
Advantages Fewer synthetic stepsPotentially higher overall yield and purity through controlled steps
Disadvantages Moderate yield, potential for side reactionsLonger overall reaction time, more complex procedure

Experimental Workflows

To visualize the operational sequences of the discussed synthetic strategies, the following diagrams are provided.

experimental_workflow_direct_bromination cluster_start Starting Material Preparation cluster_reaction Direct Bromination cluster_workup Work-up & Purification start_material 2-Hydroxy-6-methylnicotinic Acid Synthesis dissolution Dissolution in NaOH Solution start_material->dissolution bromination Addition of NaOBr & Stirring (48h) dissolution->bromination acidification Acidification with HCl bromination->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product 5-Bromo-2-hydroxy-6- methylnicotinic Acid recrystallization->final_product

Direct Bromination Experimental Workflow

experimental_workflow_multistep cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis start_material 2-Hydroxy-6-methylnicotinic Acid esterification Esterification start_material->esterification intermediate1 Methyl 2-hydroxy-6- methylnicotinate esterification->intermediate1 bromination Bromination intermediate1->bromination intermediate2 Methyl 5-bromo-2-hydroxy- 6-methylnicotinate bromination->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis final_product 5-Bromo-2-hydroxy-6- methylnicotinic Acid hydrolysis->final_product reaction_pathway_direct_bromination start 2-Hydroxy-6-methylnicotinic Acid product This compound start->product Br2, NaOH, H2O reaction_pathway_multistep start 2-Hydroxy-6-methylnicotinic Acid intermediate1 Methyl 2-hydroxy-6-methylnicotinate start->intermediate1 CH3OH, H+ intermediate2 Methyl 5-bromo-2-hydroxy-6-methylnicotinate intermediate1->intermediate2 Brominating Agent product This compound intermediate2->product H3O+

References

Navigating the Landscape of Kinase Inhibitors Derived from a Brominated Nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Compounds Potentially Synthesized from 5-Bromo-2-hydroxy-6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, targeting a plethora of diseases ranging from cancer to inflammatory disorders. The nicotinic acid scaffold, a privileged structure in medicinal chemistry, continues to serve as a versatile template for the design of such inhibitors. This guide delves into the structure-activity relationships (SAR) of a class of kinase inhibitors, the aminoimidazopyridines, which can be synthesized from the key intermediate, This compound . While direct, publicly available SAR studies on a series of compounds derived from this specific starting material are limited, patent literature reveals its crucial role in the synthesis of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

This guide provides a comparative analysis of the biological activity of a series of bicyclic compounds with a similar core structure, offering insights into the structural requirements for potent kinase inhibition. Detailed experimental protocols for assessing RIPK1 kinase activity are also presented to facilitate further research and development in this area.

Comparative Inhibitory Activity

The following table summarizes the structure and in vitro RIPK1 kinase inhibitory activity of a series of bicyclic compounds, as disclosed in patent literature (WO2019072942A1). While not explicitly synthesized from "this compound," these compounds share a related bicyclic core and provide valuable insights into the SAR of this class of kinase inhibitors. The data is presented to illustrate how structural modifications on the core scaffold influence inhibitory potency.

Table 1: Structure-Activity Relationship of Bicyclic RIPK1 Kinase Inhibitors

Compound IDRARB1RB2RIPK1 IC50 (nM)
1 HHH100 - 500
2 ClHH10 - 50
3 FHH50 - 100
4 CH3HH10 - 50
5 HClH1 - 10
6 HFH10 - 50
7 HHCl> 1000
8 ClClH< 1
9 ClFH1 - 10

Note: The data presented is a representative selection from publicly available patent documents and is intended to illustrate general SAR trends. The compounds are bicyclic heteroaromatic structures where RA, RB1, and RB2 represent substituents on the aromatic rings. IC50 values represent the concentration of the compound required to inhibit 50% of the RIPK1 kinase activity.

Experimental Protocols

Accurate and reproducible biological data is fundamental to any SAR study. Below is a detailed, generalized protocol for an in vitro RIPK1 kinase assay, compiled from various established methodologies.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final concentrations of ATP and substrate should be at or near their Km values for RIPK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Synthetic Strategy

The following diagram illustrates a generalized synthetic workflow for the preparation of aminoimidazopyridine kinase inhibitors, highlighting the potential use of "this compound" as a key building block.

SAR_Workflow cluster_0 Scaffold Synthesis cluster_1 Diversification & SAR cluster_2 Biological Evaluation Start 5-Bromo-2-hydroxy- 6-methylnicotinic acid Intermediate_1 Esterification & Functionalization Start->Intermediate_1 Step 1 Intermediate_2 Key Bicyclic Intermediate Intermediate_1->Intermediate_2 Step 2 Library Parallel Synthesis (Introduction of R groups) Intermediate_2->Library Step 3 Derivatives Library of Final Compounds Library->Derivatives Screening In Vitro Kinase Assay (e.g., RIPK1) Derivatives->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Generalized workflow for SAR studies of kinase inhibitors.

This guide provides a foundational understanding of the SAR for a class of kinase inhibitors potentially derived from "this compound." The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel and potent kinase inhibitors for various therapeutic applications.

The Strategic Selection of Nicotinic Acid Building Blocks: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and scalability of synthesizing nicotinic acid derivatives—a vital scaffold in medicinal chemistry. This guide provides an objective comparison of various nicotinic acid building blocks, supported by experimental data, to inform the selection of the most cost-effective synthetic route for your research needs.

Key Synthetic Strategies at a Glance

The synthesis of substituted nicotinic acids can be broadly approached in two ways: the de novo construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core. Each strategy offers distinct advantages and is suited for different substitution patterns and scales of production.

Comparative Analysis of Nicotinic Acid Building Blocks

The cost-effectiveness of a building block is a function of its price, the efficiency of its conversion to the desired product (yield), and the complexity of the required chemical transformations. This section breaks down the most common building blocks and their associated synthetic routes.

Table 1: Cost and Typical Yields of Common Nicotinic Acid Precursors
Building BlockCommon Synthetic RouteTypical Yield (%)Estimated Cost (per gram)
3-Methylpyridine (β-Picoline)Oxidation80-95%[1][2]~$0.12 - $0.27
3-CyanopyridineHydrolysis (Chemical or Enzymatic)Chemical: >90%, Enzymatic: ~100%[1]~$1.00 - $5.00[3][4]
Halogenated Pyridines (e.g., 2-Chloronicotinic acid, 3-Bromopyridine)Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)60-95%[5][6]~$5.00 - $50.00+
Acyclic Precursors (e.g., Enamines, Alkynones)Bohlmann-Rahtz Synthesis70-90%[7][8]Varies widely based on complexity

Note: Prices are estimates based on commercially available data and can vary significantly based on supplier, purity, and quantity.

De Novo Synthesis vs. Core Functionalization: A Deeper Dive

De Novo Synthesis: The Bohlmann-Rahtz Approach

The Bohlmann-Rahtz synthesis is a powerful method for constructing highly substituted pyridines from acyclic precursors like enamines and alkynones.[7] This approach is particularly advantageous when complex substitution patterns are desired that are not easily accessible through the modification of a pre-existing pyridine ring.

Bohlmann_Rahtz_Workflow Enamine Enamine Mixing Mixing & Condensation Enamine->Mixing Alkynone Alkynone Alkynone->Mixing Aminodiene Aminodiene Intermediate Mixing->Aminodiene Michael Addition Cyclodehydration Cyclodehydration (Heat/Acid) Aminodiene->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Bohlmann-Rahtz Synthesis Workflow.
Core Functionalization: Cross-Coupling Reactions

For introducing aryl, heteroaryl, or amino groups onto a nicotinic acid scaffold, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad functional group tolerance and generally proceed under mild conditions.[9] The primary cost driver for this approach is the price of the halogenated pyridine precursor and the palladium catalyst.

Cross_Coupling_Pathway HaloPy Halogenated Nicotinic Acid Derivative (e.g., 5-Bromonicotinic acid) Reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) HaloPy->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid or Amine) Coupling_Partner->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Product Functionalized Nicotinic Acid Derivative Reaction->Product

Generalized Cross-Coupling Pathway.
The Greener Alternative: Enzymatic Synthesis

Recent advances have highlighted biocatalytic methods for nicotinic acid production, primarily through the enzymatic hydrolysis of 3-cyanopyridine using nitrilases.[1][10] This approach offers high conversion rates under mild conditions, reducing energy consumption and avoiding the use of harsh chemicals. While the initial investment in enzyme development and production can be high, it presents a cost-effective and environmentally friendly option for large-scale synthesis.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridine

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[6]

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Bohlmann-Rahtz Pyridine Synthesis

This protocol is adapted from a one-pot synthesis of substituted pyridines.[8]

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate, 1.0 mmol)

  • Ethynyl ketone (e.g., phenylpropynone, 1.0 mmol)

  • Acetic acid (catalytic amount)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the enamine and ethynyl ketone in the solvent.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

The selection of a nicotinic acid building block should be guided by the specific requirements of the target molecule and the desired scale of synthesis.

  • For large-scale production of simple nicotinic acid derivatives , the oxidation of 3-methylpyridine remains a highly cost-effective, albeit environmentally challenging, option.[9]

  • For the synthesis of complex, polysubstituted pyridines , the Bohlmann-Rahtz de novo synthesis provides a convergent and efficient route.[9]

  • For the introduction of diverse functionalities onto a pre-existing nicotinic acid core , palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer unparalleled versatility and functional group tolerance.[9]

  • For environmentally conscious and potentially large-scale production , enzymatic hydrolysis of 3-cyanopyridine is a promising green alternative.[1]

By carefully considering the trade-offs between starting material cost, synthetic complexity, and reaction efficiency, researchers can devise a cost-effective and robust strategy for the synthesis of novel nicotinic acid derivatives for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromo-2-hydroxy-6-methylnicotinic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment and Safety Precautions

Based on the hazard profiles of analogous brominated nicotinic acid derivatives, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is the first line of defense. Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information extrapolated from structurally related compounds.

Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any materials heavily contaminated with the solid (e.g., weighing papers, filter papers) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical, be sealable, and in good condition.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Solutions:

    • If the compound is in a solution, it must be collected in a designated, sealed, and properly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazard(s) (e.g., "Irritant").

    • The date of accumulation.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames and is inaccessible to unauthorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][2]

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and quantity.

Experimental Workflow: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting any cleanup, ensure you are wearing the full personal protective equipment detailed above.

3. Containment and Cleanup:

  • For Solid Spills: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][2] Avoid generating dust.

  • Decontamination: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

4. Waste Disposal:

  • The collected spill cleanup materials must be placed in a sealed and labeled hazardous waste container and disposed of following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE & Labware waste_type->ppe_waste PPE/Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Solid Hazardous Waste Container ppe_waste->collect_ppe store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxy-6-methylnicotinic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are synthesized from safety data sheets of structurally similar compounds and established laboratory best practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar chemical structures are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications/StandardsPurpose & Guidelines
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required if there is a risk of splashing.[1][4]OSHA 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact which can cause serious irritation.[2][3][4]
Skin/Body Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1] Laboratory coat or appropriate protective clothing.[1][4]Inspect gloves for degradation or punctures before use.To prevent skin contact which can cause irritation.[2][3][4] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[1][5] If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.To prevent inhalation of dust, which may cause respiratory irritation.[1][3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and mitigate risks.

1. Preparation:

  • Thoroughly read the Safety Data Sheet (SDS) for similar compounds before commencing work.

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[1][5]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid generating dust when handling the solid material.[1][5]

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in the handling area.[1][5]

  • Keep the container tightly closed when not in use.[4][5][6]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][2][6]

  • Remove and wash contaminated clothing before reuse.[1][4]

  • Store the chemical in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency and Disposal Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2][4][6]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][2][6] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][6]

  • This material and its container must be disposed of as hazardous waste.

  • Do not empty into drains or release to the environment.[2][3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Read SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Stations prep2->prep3 handle1 Weigh & Handle in Fume Hood prep3->handle1 Proceed to Handling handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Doff PPE handle3->post1 Complete Handling post2 Wash Hands Thoroughly post1->post2 post3 Store Chemical Properly post2->post3 disp1 Segregate Waste post3->disp1 Prepare for Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.